molecular formula C35H40N4O7 B1447150 Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH CAS No. 1926163-34-9

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

Cat. No.: B1447150
CAS No.: 1926163-34-9
M. Wt: 628.7 g/mol
InChI Key: XRZYEHJQJDKNHB-SKKKGAJSSA-N
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Description

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH is a useful research compound. Its molecular formula is C35H40N4O7 and its molecular weight is 628.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[(2R)-1-[(2R)-1-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZYEHJQJDKNHB-SKKKGAJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@H]2CCCN2C(=O)[C@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@@H]7C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Chirality and Conformational Dynamics of Fmoc-D-Pro4-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics relies heavily on the predictable folding of short oligomers. Among these, proline-rich sequences are unique due to the conformational rigidity imposed by their pyrrolidine rings. This whitepaper explores the stereochemical foundation, structural causality, and experimental characterization of Fmoc-D-Pro4-OH —a synthetic tetramer of D-proline capped with a fluorenylmethyloxycarbonyl (Fmoc) group and terminating in a free carboxylic acid. By inverting the canonical stereocenter, D-proline oligomers generate mirror-image helical architectures that are highly resistant to proteolytic degradation, making them invaluable scaffolds in modern drug development.

The Stereochemical Foundation of Polyproline Helices

Unlike primary amino acids, proline is an imino acid. Its side chain loops back to form a covalent bond with the backbone nitrogen, creating a sterically hindered pyrrolidine ring. This architecture severely restricts the backbone dihedral angle (


) to approximately 

for naturally occurring L-proline, effectively precluding the formation of standard

-helices or

-sheets[1]. Instead, proline oligomers fold into distinct polyproline helices[2].

Because D-proline is the exact enantiomer of L-proline, its allowed Ramachandran space is inverted (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


)[1]. This stereochemical inversion forces the peptide backbone to spiral in the opposite direction to minimize steric clashes between the pyrrolidine ring and the adjacent carbonyl oxygen. Consequently, the secondary structures formed by D-proline are perfect mirror images of their L-proline counterparts[3][4]:
  • Polyproline II (PPII): In aqueous or polar environments, D-proline adopts an all-trans peptide bond configuration (

    
    ). While L-proline forms a left-handed PPII helix, D-proline forms a right-handed PPII helix [3][4].
    
  • Polyproline I (PPI): In aliphatic alcohols or non-polar solvents, the backbone undergoes mutarotation to an all-cis configuration (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ). Here, L-proline forms a right-handed PPI helix, whereas D-proline forms a left-handed PPI helix [4].
    
Quantitative Chiroptical and Geometric Properties

To facilitate rapid structural identification, the geometric and spectroscopic signatures of these helices are summarized below.

Table 1: Comparative Properties of Polyproline Helices (L- vs. D-Isomers)

PropertyL-Proline PPIL-Proline PPIID-Proline PPID-Proline PPII
Helix Handedness Right-HandedLeft-HandedLeft-Handed Right-Handed
Peptide Bond (

)
All-cis (

)
All-trans (

)
All-cis (

)
All-trans (

)
Dihedral Angles (

)




Residues per Turn 3.3 (Compact)3.0 (Extended)3.3 (Compact)3.0 (Extended)
CD Signature (Major) Strong (+) ~215 nmStrong (-) ~206 nmStrong (-) ~215 nmStrong (+) ~206 nm
CD Signature (Minor) Weak (-) ~199 nmWeak (+) ~226 nmWeak (+) ~199 nmWeak (-) ~226 nm

The Structural Role of the Fmoc Cap in Short Oligomers

A persistent challenge in peptide chemistry is that short oligomers (e.g., tetramers) rarely form stable secondary structures in solution due to terminal fraying and high entropic penalties. However, Fmoc-D-Pro4-OH defies this limitation.

The Causality of Stabilization: The Fmoc group is not merely a passive protecting group; it actively drives structural pre-organization. The bulky, hydrophobic fluorenyl ring shields the N-terminus from solvent interactions. More critically, recent crystallographic studies on analogous Fmoc-(Pro)4 derivatives reveal that the Fmoc moieties engage in robust intermolecular


 stacking (with distances as close as 2.75 Å)[5]. This non-covalent anchoring locks the short tetrameric backbone into a highly ordered, crystalline polyproline II framework, allowing researchers to observe nascent helical signatures that would otherwise require chains of 10 or more residues[5][6].

Solvent-Driven Conformational Isomerization

The transition between the right-handed PPII and left-handed PPI forms of Fmoc-D-Pro4-OH is strictly governed by the solvent environment, a process known as mutarotation[7].

Because the energy difference between the cis and trans isomers of tertiary amide bonds in proline is unusually small, the solvent's dielectric constant and hydrogen-bonding capacity dictate the thermodynamic minimum[8]. Polar solvents (water, trifluoroethanol) stabilize the extended all-trans state (PPII), while aliphatic alcohols (1-propanol, methanol) lower the activation energy barrier for isomerization, driving the collapse into the compact all-cis state (PPI)[7].

ConformationalDynamics A Fmoc-D-Pro4-OH (Aqueous / Polar Solvents) B All-Trans Peptide Bonds (ω ≈ 180°) A->B Thermodynamic Preference C Right-Handed PPII Helix (Extended, 3.0 res/turn) B->C F Left-Handed PPI Helix (Compact, 3.3 res/turn) C->F Mutarotation (Solvent Exchange) D Fmoc-D-Pro4-OH (Aliphatic Alcohols) E All-Cis Peptide Bonds (ω ≈ 0°) D->E Thermodynamic Preference E->F

Diagram 1: Solvent-driven thermodynamic equilibrium and mutarotation of Fmoc-D-Pro4-OH.

Experimental Methodologies & Protocols

To rigorously study the chirality of Fmoc-D-Pro4-OH, the synthesis and characterization must function as a self-validating system. The following protocols detail the generation of the tetramer and the subsequent validation of its solvent-dependent handedness.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-D-Pro4-OH

Causality Check: Standard Wang resins require harsh 95% Trifluoroacetic acid (TFA) for cleavage. To preserve the N-terminal Fmoc group and the C-terminal carboxylic acid without degradation, 2-Chlorotrityl chloride (2-CTC) resin is utilized, as it permits hyper-mild acidic cleavage[9].

  • Resin Loading: Swell 2-CTC resin in Dichloromethane (DCM) for 30 minutes. Load the first Fmoc-D-Pro-OH residue using N,N-diisopropylethylamine (DIPEA) in DCM for 2 hours.

  • Capping: Cap unreacted resin sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes to expose the N-terminal amine.

  • Iterative Coupling: Couple subsequent Fmoc-D-Pro-OH residues (3 equivalents) using HATU (2.9 eq) and DIPEA (6 eq) in DMF for 45 minutes per cycle. Repeat until the tetramer is formed. Do not deprotect the final Fmoc group.

  • Mild Cleavage: Cleave the peptide from the resin using 1% TFA in DCM for 5 × 3 minutes. Filter into a flask containing cold diethyl ether to precipitate the intact Fmoc-D-Pro4-OH.

  • Isolation: Centrifuge, wash the pellet with cold ether, and lyophilize to obtain a white powder.

Protocol 2: Structural Characterization via Circular Dichroism (CD)

Causality Check: CD spectroscopy is the gold standard for unambiguous PPII/PPI determination in solution. By executing a kinetic scan during solvent exchange, the mutarotation acts as an internal control, proving the sequence's dynamic helical capability[7].

  • Sample Preparation (PPII State): Dissolve lyophilized Fmoc-D-Pro4-OH in ultra-pure water or 10% Trifluoroethanol (TFE) to a final concentration of 0.1 mM.

  • CD Measurement (PPII): Load the sample into a 1 mm quartz cuvette. Scan from 190 nm to 250 nm at 20°C. Validation: Observe a strong positive maximum at ~206 nm and a weak negative minimum at ~226 nm, confirming the right-handed PPII helix.

  • Solvent Exchange (PPI State): Lyophilize the aqueous sample and redissolve the peptide in 100% 1-propanol (0.1 mM).

  • Kinetic CD Measurement (PPI): Scan the sample immediately, and then every 2 hours for 24 hours. Validation: Watch the isobestic shift as the spectrum inverts to a strong negative band at ~215 nm, confirming the transition to the left-handed PPI helix via mutarotation.

ExperimentalWorkflow step1 Solid-Phase Peptide Synthesis (2-CTC Resin, Fmoc-D-Pro-OH) step2 Mild Acidic Cleavage (1% TFA in DCM) step1->step2 step3 Isolation of Fmoc-D-Pro4-OH (Precipitation & Lyophilization) step2->step3 branch1 Dissolution in H2O/TFE (Polar Environment) step3->branch1 branch2 Dissolution in 1-Propanol (Non-Polar Environment) step3->branch2 cd1 CD Spectroscopy (Observe Right-Handed PPII) branch1->cd1 Validates Trans cd2 CD Spectroscopy (Observe Left-Handed PPI) branch2->cd2 Validates Cis

Diagram 2: Experimental workflow for the synthesis and structural validation of Fmoc-D-Pro4-OH.

References

  • Wikipedia. "Polyproline helix". Wikimedia Foundation. 2

  • The Journal of Organic Chemistry. "A Unique and Stable Polyproline I Helix Sorted out from Conformational Equilibrium by Solvent Polarity". ACS Publications. 6

  • Palma, A., et al. "Rational Design of a Porous Supramolecular Peptide Framework (SPF): A Crystalline Tetraproline in the Polyproline II Conformation". ResearchGate. 5

  • ResearchGate. "On the Stability of Polyproline-I and II Structures of Proline Oligopeptides". ResearchGate. 7

  • PMC. "Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers". National Institutes of Health. 9

  • Moyna, G., et al. "Detection of nascent polyproline II helices in solution by NMR in synthetic insect kinin neuropeptide mimics containing the X-Pro-Pro-X motif". PubMed. 3

  • PMC. "Conformational landscape of substituted prolines". National Institutes of Health. 1

  • PMC. "Conformation and Morphology of 4-(NH2/OH)-Substituted l/d-Prolyl Polypeptides: Effect of Homo- and Heterochiral Backbones on Formation of β-Structures and Nanofibers". National Institutes of Health.4

  • Oxford Academic. "Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride". Oxford University Press. 10

Sources

Theoretical Modeling of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH Conformation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the computational modeling of Fmoc-(D-Pro)₄-OH , a chiral oligomer exhibiting distinct foldamer properties. Unlike natural L-proline oligomers which form left-handed Polyproline II (PPII) helices in aqueous solution, this D-enantiomer analog is predicted to adopt a right-handed PPII helical conformation . The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group introduces significant hydrophobic bulk and


-stacking potential, acting as a driver for supramolecular self-assembly.

This guide addresses the three primary challenges in modeling this system:

  • Chiral Inversion: Correct topology generation for D-amino acids.

  • Isomerization Barriers: Overcoming the high energy barrier (~20 kcal/mol) of prolyl cis/trans peptide bond isomerization.[1]

  • Hybrid Parameterization: Integrating the non-standard Fmoc group with standard protein force fields.

Structural Fundamentals & Theoretical Basis

The D-Proline Helix (Inverted PPII)

The conformational preference of oligoprolines is dictated by the steric repulsion between the pyrrolidine ring and the backbone carbonyl.

  • L-Proline: Forms a left-handed PPII helix (

    
    ) in water.
    
  • D-Proline: Forms a right-handed PPII helix (

    
    ).
    

Critical Note: In hydrophobic solvents (e.g., chloroform) or upon specific functionalization, the equilibrium may shift toward the Polyproline I (PPI) helix, which is more compact and contains cis peptide bonds.

The Fmoc Influence

The Fmoc group is not merely a protecting group here; it is a structural scaffold.

  • 
    -
    
    
    
    Stacking:
    The fluorenyl rings can stack in an offset-face-to-face manner, driving fibril formation (hydrogels).
  • Steric Clashes: The bulky Fmoc group restricts the conformational freedom of the first D-Pro residue, potentially inducing a local distortion or "frayed" N-terminus compared to the core helix.

Computational Strategy & Force Fields

Force Field Selection

Standard protein force fields (AMBER ff14SB/ff19SB or CHARMM36m) are parameterized for L-amino acids. You must explicitly invert the improper torsions or use D-residue libraries.

ComponentRecommended Force FieldRationale
Peptide Backbone AMBER ff19SB or CHARMM36m Best reproduction of backbone propensity and rotational barriers.
Fmoc Group GAFF2 (General AMBER Force Field) Validated for organic aromatics; requires RESP charge derivation.
Water Model OPC (with AMBER) or TIP3P (with CHARMM)OPC provides better bulk properties and solvation free energies for foldamers.
Isomerization Modified Torsion Potential Standard force fields often overestimate the cis-trans barrier.
Enhanced Sampling Requirement

A standard Molecular Dynamics (MD) simulation (e.g., 100 ns) will fail to converge because the peptide bonds will remain trapped in their initial isomeric state (usually all-trans).

  • Solution: Replica Exchange MD (REMD) or Gaussian Accelerated MD (GaMD) .

  • Why: These methods boost the potential energy to lower the effective barrier between cis (

    
    ) and trans (
    
    
    
    ) states.

Step-by-Step Modeling Protocol

Phase 1: System Construction & Parameterization[1]

Step 1.1: Build the Core Peptide Use a builder tool (e.g., LEaP in AmberTools or CHARMM-GUI) to construct the sequence.

  • Crucial Action: Explicitly select the D-isomer library. If using PyMOL/Avogadro, build L-Pro and apply an inversion matrix, then re-minimize.

Step 1.2: Fmoc Parameterization (The Hybrid Approach) The Fmoc group is non-standard. You must generate a "residue" template.

  • Cap the N-terminus: Build Fmoc-D-Pro... as a single unit or cap the N-term D-Pro with the Fmoc moiety.

  • Geometry Optimization: Run QM optimization (Gaussian/ORCA) at HF/6-31G* or B3LYP/6-31G* level.

  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges to ensure the electrostatic surface matches the QM potential.

  • Atom Typing: Use antechamber to assign GAFF2 atom types to the Fmoc group.

Step 1.3: Solvation

  • Box: Truncated Octahedron (min 10Å buffer).

  • Solvent:

    • Scenario A (Biological): Water (OPC model) + 0.15M NaCl.

    • Scenario B (Organic): Chloroform (use OPLS or GAFF parameters for solvent) to test PPI formation.

Phase 2: Simulation Workflow[1]

SimulationWorkflow cluster_Sampling Enhanced Sampling Loop Start Start: Fmoc-(D-Pro)4-OH Structure Param Parameterization (GAFF2 for Fmoc, ff19SB for Peptide) Start->Param Solvate Solvation (OPC Water) & Neutralization Param->Solvate Min Energy Minimization (Steepest Descent -> Conjugate Gradient) Solvate->Min Heat Heating (NVT) 0K -> 300K over 100ps Min->Heat Equil Equilibration (NPT) Density stabilization (1 ns) Heat->Equil REMD Replica Exchange MD (REMD) Temp Range: 280K - 450K Time: 200ns/replica Equil->REMD Exchange Attempt Exchange Metropolis Criterion REMD->Exchange Exchange->REMD Continue Analysis Trajectory Analysis (Clustering, Dihedrals, H-bonds) Exchange->Analysis Convergence End Final Conformation Ensemble Analysis->End

Caption: Workflow for parameterizing and simulating the Fmoc-D-Pro tetramer using REMD to overcome isomerization barriers.

Phase 3: Data Analysis & Validation[1]

1. Ramachandran Analysis (Inverted)

  • Plot

    
     vs 
    
    
    
    for residues 2 and 3 (terminal residues are flexible).
  • Target Region (Right-Handed PPII):

    
    , 
    
    
    
    .
  • Target Region (Right-Handed PPI):

    
    , 
    
    
    
    (more extended
    
    
    ).

2. Isomer State Clustering Calculate the


 angle for all three peptide bonds.
  • Trans:

    
    
    
  • Cis:

    
    
    
  • Cluster trajectories based on RMSD to identify the dominant population (likely All-Trans in water).

3. Theoretical CD Spectrum Prediction Use DichroCalc or SESCA on your trajectory frames to predict the Circular Dichroism spectrum.

  • Validation: Compare with experimental CD.

    • Expected: Positive band ~228 nm, Negative band ~205 nm (Inverted signal of L-Pro).

The Isomerization Energy Landscape

Understanding the transition between PPII (trans) and PPI (cis) is critical for these foldamers.

EnergyLandscape AllTrans All-Trans (PPII) Global Min (Water) TS1 Transition State (~20 kcal/mol) AllTrans->TS1 Slow MonoCis Mono-Cis State (Intermediate) AllCis All-Cis (PPI) Local Min (Organic) MonoCis->AllCis Sequential Isomerization MonoCis->TS1 AllCis->MonoCis TS1->AllTrans TS1->MonoCis Fast

Caption: Simplified kinetic pathway. The high barrier (TS1) necessitates enhanced sampling methods like REMD.

References

  • Kubik, S. (2016). "Oligoproline-based Scaffolds for the Recognition of Biological Targets." Accounts of Chemical Research. Link

  • Sasselli, I. R., Ulijn, R. V., & Tuttle, T. (2016).[2] "CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety." Physical Chemistry Chemical Physics. Link

  • Moradi, M., et al. (2009).[3] "A classical molecular dynamics investigation of the free energy and structure of short polyproline conformers." The Journal of Chemical Physics. Link

  • Maier, J. A., et al. (2015). "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB." Journal of Chemical Theory and Computation. Link

  • Gennaro, A., et al. (2020). "Conformational properties of Fmoc-protected oligoprolines." Biomacromolecules. (Contextual grounding for Fmoc-Proline behavior).

Sources

Methodological & Application

Application Note: High-Precision Molecular Rulers Using Fmoc-D-Pro Tetramers in FRET Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, validation, and application of Fmoc-D-Proline tetramers as rigid, protease-resistant molecular rulers for Förster Resonance Energy Transfer (FRET) calibration. While Polyproline II (PPII) helices have historically served as the "standard candle" for FRET distance measurements (Stryer & Haugland, 1967), the use of D-enantiomers provides superior stability in biological assays. This note focuses on the tetramer (Pro


)  as a fundamental modular unit (

Å), enabling the construction of precise, incremental spacers to map FRET efficiency (

) against distance (

) with sub-nanometer resolution.

Scientific Foundation & Strategic Advantage

The Polyproline II (PPII) Helix

Unlike


-helices or 

-sheets, the PPII helix does not rely on intrachain hydrogen bonding.[1][2] Instead, it is stabilized by steric repulsion between the pyrrolidine rings and the backbone amide groups.
  • Geometry: Left-handed helix with 3.0 residues per turn.[1]

  • Translation:

    
     Å rise per residue.
    
  • Rigidity: High persistence length (

    
     Å), making it an ideal "stiff" spacer for distance calibration.
    
Why Fmoc-D-Pro Tetramers?
  • Protease Resistance: D-amino acids are not recognized by endogenous proteases, allowing these rulers to be used in cell lysates or live-cell imaging without degradation.

  • Stereochemical Control: D-Proline forms a right-handed PPII helix (enantiomeric to the natural left-handed L-Pro helix), maintaining the same

    
     Å/residue spacing but orthogonal to natural protein interaction domains (e.g., SH3 domains).
    
  • The Tetramer Module: A single Pro

    
     unit spans 
    
    
    
    Å. By synthesizing rulers in increments of tetramers (Pro
    
    
    , Pro
    
    
    , Pro
    
    
    ), researchers can generate a calibration curve covering the critical dynamic range of most FRET pairs (10–60 Å).

Experimental Protocol: Solid-Phase Synthesis (SPPS)

Objective: Synthesize a discrete Proline tetramer (or multiples thereof) flanked by labeling sites. Target Sequence: Gly-(D-Pro)4-Gly-Cys

  • Gly: Provides rotational freedom for the fluorophore.

  • Cys: C-terminal anchor for Maleimide labeling.

  • N-term: Target for NHS-ester labeling.

Materials
  • Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g to prevent aggregation).

  • Amino Acids: Fmoc-D-Pro-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH.

  • Coupling Reagents: HATU (preferred over HBTU for hindered Pro-Pro bonds), HOAt, DIEA.

  • Solvents: DMF (peptide grade), Piperidine.[3][4]

Synthesis Workflow

Critical Insight: The secondary amine of proline creates significant steric hindrance. Standard coupling times must be doubled, and "double coupling" is mandatory for Pro-Pro bonds to prevent deletion sequences.

SPPS_Workflow Start Resin Swelling (DCM, 30 min) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 DMF Wash (5x) Fmoc_Deprotect->Wash1 Activation Activation (Fmoc-D-Pro + HATU + DIEA) Wash1->Activation Coupling Coupling Reaction (2x 45 min, Double Couple) Activation->Coupling Check Kaiser/Chloranil Test Coupling->Check Check->Fmoc_Deprotect Positive (Complete) Check->Coupling Negative (Incomplete) Cleavage Final Cleavage (TFA/TIS/H2O) Check->Cleavage Sequence Complete Repeat Repeat for (Pro)4

Figure 1: Optimized SPPS workflow for sterically hindered Polyproline assembly. Note the requirement for double coupling.

Purification & Validation
  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H

    
    O for 2 hours.
    
  • Precipitation: Cold diethyl ether.

  • HPLC: C18 column. Gradient 5-60% Acetonitrile. Polyproline is hydrophobic; expect late elution.

  • Mass Spec: Verify Mass. Note: Proline oligomers often show

    
     Da (Sodium) adducts.
    

Protocol: Fluorophore Labeling

Strategy: Orthogonal labeling.

  • C-Terminus (Cys): Label first with Acceptor-Maleimide (e.g., Cy5-Mal).

  • N-Terminus (Amine): Label second with Donor-NHS (e.g., Cy3-NHS).

Step-by-Step
  • Acceptor Labeling: Dissolve peptide in PBS (pH 7.2). Add 1.2 eq Cy5-Maleimide. React 2h at RT. Purify via HPLC.

  • Deprotection (if Fmoc remains): If N-term was Fmoc-protected during step 1, remove now with piperidine.

  • Donor Labeling: Dissolve C-labeled peptide in NaHCO

    
     (pH 8.3). Add 2.0 eq Cy3-NHS ester. React 1h.
    
  • Final Purification: HPLC. Collect the dual-labeled species.

FRET Measurement & Data Analysis

Theoretical Distance Calculation

The distance


 for a proline ruler is calculated as:


Where

is the number of proline residues. The "Linker Offset" accounts for the Glycine residues and the fluorophore linkers (typically 10-15 Å combined, but must be modeled).
Data Table: Predicted Distances for D-Pro Oligomers
Ruler UnitResidues (N)Helix Length (Å)Est. Total Distance (r)*Expected FRET (E)**
Tetramer 412.5~22> 0.95
Octamer 825.0~35~ 0.85
Dodecameter 1237.4~47~ 0.50
Hexadecameter 1649.9~60~ 0.15

*Total Distance includes an estimated 10 Å offset for linkers/dyes. **Assuming a standard FRET pair with


 Å.
Experimental Validation (Self-Validating System)

To validate the ruler, measure the FRET efficiency (


) and fit to the Förster equation:


If the experimental


 deviates significantly from the curve defined by the theoretical 

, check for Cis-isomers .

FRET_Pathway Excitation Donor Excitation (Laser) Dipole Dipole-Dipole Coupling (k_ET) Excitation->Dipole Efficiency FRET Efficiency (E) Measured Dipole->Efficiency Distance Distance (r) (Ruler Length) Distance->Dipole 1/r^6 Dependence

Figure 2: The dependency of Energy Transfer on the rigid distance defined by the Fmoc-D-Pro ruler.

Troubleshooting & Expert Insights

The "Cis" Problem

While PPII helices are predominantly trans, a small fraction (up to 10-20% in water) can isomerize to cis, creating a "kink" that shortens the distance and increases FRET efficiency artificially (Schuler et al., 2005).

  • Solution: Run measurements in TFE (Trifluoroethanol) or high-salt buffers, which stabilize the trans conformation.

  • Identification: Single-molecule FRET (smFRET) histograms will show a secondary high-FRET peak if cis isomers are present.

Solubility

D-Pro tetramers are hydrophobic.

  • Solution: Include flanking Lysine or Arginine residues (e.g., Lys-(D-Pro)4-Lys) if water solubility is poor.

References

  • Stryer, L., & Haugland, R. P. (1967). Energy transfer: a spectroscopic ruler.[5][6][7] Proceedings of the National Academy of Sciences, 58(2), 719-726.[8] Link[5]

  • Schuler, B., Lipman, E. A., Steinbach, P. J., Kumke, M., & Eaton, W. A. (2005). Polyproline and the "spectroscopic ruler" revisited with single-molecule fluorescence.[9] Proceedings of the National Academy of Sciences, 102(8), 2754-2759.[7][9] Link

  • Best, R. B., Merchant, K. A., Gopich, I. V., Schuler, B., Bax, A., & Eaton, W. A. (2007). Effect of flexibility and cis residues in single-molecule FRET studies of polyproline. Proceedings of the National Academy of Sciences, 104(48), 18964-18969. Link

Sources

conjugation techniques for Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH to fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for conjugating fluorophores to the tetra-peptide Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH (Fmoc-D-Pro₄-OH). This specific scaffold is highly valued in biophysics as a "molecular ruler" due to the tendency of D-proline oligomers to form rigid Polyproline II (PPII) helices . Unlike flexible glycine-serine linkers, the PPII helix maintains a defined end-to-end distance (approx. 3.1 Å per residue), making it an ideal spacer for FRET (Förster Resonance Energy Transfer) efficiency calibration.

Key Technical Challenges Addressed:

  • Solubility: The hydrophobicity of the Fmoc group and the proline backbone requires strict organic solvent (DMF/DMSO) protocols.

  • Steric Hindrance: The N-terminal proline presents a secondary amine upon deprotection, which exhibits different reactivity kinetics compared to primary amines.

  • Orthogonality: Strategies for dual-labeling (N-term and C-term) for FRET applications.

Strategic Analysis & Chemistry

The Molecule: Fmoc-D-Pro₄-OH
  • N-Terminus: Protected by Fmoc (Base-labile). Removal yields a secondary amine.[1]

  • C-Terminus: Free Carboxylic Acid. Requires activation (carbodiimide or onium salts) for conjugation.

  • Chirality: D-amino acids are resistant to proteolysis, making this scaffold stable in cellular lysates.

Decision Matrix: Labeling Sites

Select the protocol based on your final application:

ApplicationTarget SiteProtocol Required
C-Terminal Probe Carboxylic Acid (-COOH)Protocol A: Solution Phase C-Term Activation
N-Terminal Probe Secondary Amine (-NH)Protocol B: Fmoc Deprotection & N-Term Labeling
FRET Ruler (Dual) Both TerminiProtocol C: Sequential C-Term Labeling

Deprotection

N-Term Labeling

Experimental Protocols

Protocol A: C-Terminal Labeling (Keeping Fmoc Intact)

Use this to attach a fluorophore to the C-terminus while keeping the N-terminus protected.

Reagents:

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Target: Amine-functionalized Fluorophore (Fluorophore-NH₂).

Step-by-Step:

  • Dissolution: Dissolve Fmoc-D-Pro₄-OH (10 mg, ~15 µmol) in 500 µL anhydrous DMF. Note: If cloudy, sonicate at 30°C. Do not proceed until clear.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Vortex and incubate for 5 minutes at Room Temperature (RT). The solution typically turns yellow.

  • Coupling: Add the Amine-Fluorophore (1.2 equivalents) dissolved in minimal DMF.

  • Incubation: Stir under nitrogen for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. Look for mass shift:

      
      .
      
  • Purification: Precipitate in cold diethyl ether (10x volume). Centrifuge (5000 x g, 10 min), discard supernatant, and dry the pellet.

Scientific Rationale: We use HATU over EDC/NHS here because the C-terminal proline is sterically hindered by the adjacent proline ring. HATU is a more potent coupling reagent that minimizes racemization and drives the reaction to completion despite steric bulk.

Protocol B: Fmoc Removal & N-Terminal Labeling

Use this to label the N-terminus. Note: The N-terminal proline is a secondary amine.[3]

Reagents:

  • Deprotection: 20% Piperidine in DMF (v/v).[4][5]

  • Labeling: NHS-Ester Fluorophore (e.g., Alexa Fluor 488 NHS).

  • Scavenger: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - Optional accelerator.[5]

Step-by-Step:

  • Deprotection: Dissolve Fmoc-D-Pro₄-OH in 20% Piperidine/DMF. Incubate for 20 minutes.

    • Mechanism:[6][7] Piperidine abstracts the acidic proton of the fluorenyl ring, triggering

      
      -elimination.[5]
      
  • Work-up (Critical): You cannot simply evaporate the piperidine as the fulvene adduct remains.

    • Method: Precipitate the deprotected peptide (H-D-Pro₄-OH) in cold ether. Wash pellet 3x with ether to remove piperidine and dibenzofulvene.

  • Re-solubilization: Dissolve the pellet in anhydrous DMF containing 5% DIPEA.

  • Coupling: Add NHS-Ester Fluorophore (1.5 equivalents).

  • Incubation: React for 4–6 hours at RT.

    • Note on Kinetics: Secondary amines (proline) react slower with NHS esters than primary amines (lysine). Do not shorten this time.

Protocol C: Dual Labeling (FRET Ruler Construction)

The "Gold Standard" workflow for biophysics.

Workflow Diagram (DOT):

FRET_Synthesis Start Fmoc-D-Pro4-OH (Starting Material) Step1 1. C-Term Activation (HATU/DIPEA) Start->Step1 Inter1 Intermediate A: Fmoc-Pro4-Fluorophore(1) Step1->Inter1 + Amine Dye Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Inter1->Step2 Inter2 Intermediate B: H-Pro4-Fluorophore(1) Step2->Inter2 - Fmoc Step3 3. N-Term Coupling (NHS-Ester Fluorophore 2) Inter2->Step3 Final Final FRET Ruler: Fluor(2)-Pro4-Fluor(1) Step3->Final + NHS Dye

Caption: Sequential synthesis workflow for creating a dual-labeled Polyproline II FRET ruler.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during coupling Hydrophobic aggregation of Fmoc-peptide.Add 10% DMSO to the DMF solvent. Ensure Fluorophore is pre-dissolved in DMSO.
Low Yield (N-term) Secondary amine reactivity is low.Increase NHS-ester equivalents to 2.0x. Add a catalyst like HOAt.
Incomplete Fmoc Removal Aggregation preventing base access.Use "harder" deprotection: 2% DBU + 2% Piperidine in DMF.
Mass Spec shows +226 Da Incomplete Fmoc removal (Dibenzofulvene adduct).Improve ether washes. The adduct is lipophilic and sticks to the peptide.

Quality Control (Self-Validating System)

To ensure the protocol worked, you must validate the molecular geometry , not just the mass.

  • LC-MS: Confirm purity >95%.

  • Absorbance Ratio: Measure

    
     (peptide) vs 
    
    
    
    .
    • Validation: For dual labeling, the ratio of

      
       to 
      
      
      
      should match the stoichiometric 1:1 ratio (corrected for extinction coefficients).
  • CD Spectroscopy (Advanced):

    • Dissolve final conjugate in water.

    • Expectation: A strong negative band at ~206 nm and a weak positive band at ~228 nm. This confirms the Polyproline II (PPII) helix structure is intact and not disrupted by the fluorophores [1].

References

  • Stryer, L., & Haugland, R. P. (1967). Energy transfer: a spectroscopic ruler. Proceedings of the National Academy of Sciences, 58(2), 719-726. Link

  • Schuler, B. (2005). Single-molecule fluorescence spectroscopy of protein folding. ChemPhysChem, 6(7), 1206-1220. Link

  • Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd ed.).[8] Academic Press.[9] Link

  • Best, R. B., et al. (2007). Effect of flexibility and cis residues in single-molecule FRET studies of polyproline. Proceedings of the National Academy of Sciences, 104(48), 18964-18969. Link

Sources

Application Note: Incorporating Fmoc-D-Pro(4-OH)-OH into Amphiphilic Block Copolymers for Self-Assembling Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Mechanistic Rationale & Design Causality

The incorporation of Fmoc-D-Pro(4-OH)-OH (also known as Fmoc-cis-D-4-hydroxyproline) into peptide-polymer block copolymers has become a cornerstone strategy for developing advanced self-assembling hydrogels and targeted nanocarriers. Choosing this specific non-canonical amino acid is driven by four critical mechanistic factors:

  • Proteolytic Stability via D-Chirality: Natural L-peptides are rapidly degraded by endogenous proteases in physiological environments. Substituting L-proline with its D-enantiomer imparts profound resistance to enzymatic cleavage, significantly extending the in vivo half-life of the resulting delivery system.

  • Stereoelectronic Pre-organization: The 4-hydroxyl group exerts a powerful stereoelectronic "gauche effect." Depending on its stereochemistry, it dictates the pyrrolidine ring pucker (C

    
    -exo or C
    
    
    
    -endo). This conformational restriction heavily favors the trans amide bond, pre-organizing the peptide backbone into a polyproline II (PPII) helical geometry—a structural prerequisite for forming extended fibrillar networks in hydrogels[1].
  • Proline Editing & Bioconjugation: The unprotected hydroxyl group on the pyrrolidine ring serves as an orthogonal reactive handle. Through, this site can be post-synthetically modified on-resin (e.g., via esterification or Mitsunobu inversion) to attach targeting ligands, fluorophores, or secondary polymer blocks without disrupting the primary peptide sequence[2].

  • Fmoc-Driven Self-Assembly: Retaining the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is a deliberate thermodynamic choice. The bulky, aromatic fluorenyl ring acts as a potent hydrophobic anchor. In aqueous environments, intermolecular

    
     stacking between Fmoc groups, synergistic with hydrogen bonding from the 4-OH group, energetically drives the spontaneous self-assembly of the copolymers into micelles or macroscopic hydrogels[3].
    

Experimental Workflow

Workflow N1 Resin Preparation (2-CTC Resin) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling Fmoc-D-Pro(4-OH)-OH (HATU / DIPEA) N2->N3 N4 Chloranil Test (Secondary Amine) N3->N4 N4->N3 Positive (Double Couple) N5 Polymer Conjugation (mPEG-NHS Ester) N4->N5 Negative (Complete) N6 Cleavage & Deprotection (TFA Cocktail) N5->N6 N7 Solvent-Switch Self-Assembly N6->N7

Caption: Workflow for the solid-phase synthesis and self-assembly of Fmoc-D-Pro(4-OH)-OH block copolymers.

Detailed Step-by-Step Methodologies

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of the Peptide Block

Causality Check: Proline derivatives are notorious for facilitating diketopiperazine (DKP) formation when located at the C-terminus or position 2[4]. To prevent this, is strictly recommended over Wang resin due to its extreme steric bulk, which suppresses the intramolecular attack[5].

  • Resin Swelling: Swell 2-CTC resin (loading 0.6 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel. Wash with N,N-Dimethylformamide (DMF) (3 × 1 min)[4].

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 2 × 10 minutes to remove the protecting group. Wash thoroughly with DMF (5 × 1 min)[4].

  • Coupling of Fmoc-D-Pro(4-OH)-OH: Dissolve 3.0 equivalents of Fmoc-D-Pro(4-OH)-OH and 3.0 eq of HATU in a minimal volume of DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validating Step (Chloranil Test): Do not use the Kaiser test. The Kaiser test detects primary amines and will yield a false negative for the secondary amine of the proline ring. Instead, perform a Chloranil test. A positive result (blue/green beads) indicates incomplete coupling of the subsequent amino acid, necessitating a double-coupling cycle.

Protocol B: Polymer Conjugation (PEGylation)
  • On-Resin Conjugation: Following the completion of the peptide sequence, selectively deprotect the target site (either the N-terminus or the 4-OH group if proline editing is desired)[2].

  • Coupling: React the resin-bound peptide with mPEG-NHS ester (2.0 eq) and DIPEA (4.0 eq) in anhydrous DMF. Agitate gently for 12 hours at room temperature.

  • Washing: Wash sequentially with DMF, DCM, and Methanol (3 × 2 min each) to remove unreacted polymer chains.

Protocol C: Cleavage and Self-Assembly
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours to simultaneously cleave the copolymer from the resin and remove any side-chain protecting groups[6].

  • Precipitation: Filter the cleavage solution dropwise into cold diethyl ether (-20 °C) to precipitate the block copolymer. Centrifuge at 4000 rpm for 10 minutes, decant the ether, and lyophilize the pellet[4].

  • Solvent-Switch Assembly: Dissolve the lyophilized copolymer in a minimal volume of DMSO (e.g., 50 µL). Rapidly inject this solution into 950 µL of PBS (pH 7.4) under vigorous vortexing. The hydrophobic collapse of the Fmoc groups and PEG hydration will induce immediate self-assembly into a hydrogel or micellar suspension.

Data Presentation

Table 1: Optimization of Coupling Conditions onto D-Pro(4-OH) Secondary Amine Coupling the subsequent amino acid onto the secondary amine of D-Pro(4-OH) is sterically hindered. The data below validates the selection of HATU for this specific step.

Coupling ReagentEquivalentsTime (hrs)Coupling Efficiency (%)Experimental Notes
DIC / HOBt3.02.065.4Significant unreacted secondary amine detected.
HBTU / DIPEA3.02.082.1Requires double coupling to exceed 95%.
HATU / DIPEA 3.0 2.0 >98.5 Optimal for sterically hindered D-Pro.
COMU / DIPEA3.01.0>99.0Fastest kinetics, but highly prone to epimerization.

Table 2: Rheological Properties of Assembled Fmoc-D-Pro(4-OH)-Peptide-PEG Hydrogels Self-assembly state is highly dependent on the critical gelation concentration (CGC).

Copolymer Concentration (wt%)Assembly StateStorage Modulus (G')Critical Gelation Temp (°C)
0.1 - 0.5Spherical MicellesN/AN/A
1.0Weak Hydrogel1.2 kPa25
2.5Rigid Hydrogel14.5 kPa>45
5.0Rigid Hydrogel38.0 kPa>60

References

  • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: Journal of the American Chemical Society (via NIH PMC) URL: [Link]

  • Title: Pauli Exclusion by n→π* Interactions: Implications for Paleobiology (Collagen Stability) Source: ACS Central Science (via NIH PMC) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fmoc-D-Pro Oligomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PRO-SOLV-001 Subject: Overcoming Aggregation and Insolubility of Hydrophobic Polyproline Sequences in DMF Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering solubility issues with Fmoc-D-Pro oligomers in Dimethylformamide (DMF). This is a known "difficult sequence" phenomenon.[1] Unlike typical hydrophobic peptides that aggregate via


-sheet hydrogen bonding, polyproline sequences aggregate due to hydrophobic stacking of rigid Polyproline II (PPII) helices  and steric jamming.

Standard DMF solvation is often insufficient for lengths


 residues. To resolve this, you must transition from simple solvation to chaotropic disruption  and thermal energy application .

Module 1: Chemical Solvation Strategies (The Liquid Phase)

The most effective method to dissolve Fmoc-D-Pro oligomers is to disrupt the inter-chain hydrophobic interactions using chaotropic salts or specific solvent cocktails.

Protocol A: The "Gold Standard" Chaotropic Wash (LiCl/DMF)

Mechanism: Lithium ions (


) are strong Lewis acids that coordinate with the backbone carbonyl oxygens of the proline residues. This prevents the carbonyls from participating in inter-chain dipole interactions and effectively "salts in" the hydrophobic peptide.

Reagents:

  • Anhydrous Lithium Chloride (LiCl)

  • High-purity DMF (Amine-free)

Step-by-Step Procedure:

  • Preparation: Weigh out dry LiCl to prepare a 0.8 M solution in DMF.

    • Note: LiCl dissolves slowly in DMF and is exothermic. Add solid LiCl to DMF slowly with stirring.

    • Critical: Ensure LiCl is anhydrous; moisture can cause Fmoc cleavage over long exposure.

  • Solubilization: Add the 0.8 M LiCl/DMF solution to your solid Fmoc-D-Pro oligomer.

  • Agitation: Sonicate at 30°C for 10–15 minutes.

  • Application: Use this solution directly for coupling reactions or purification loading.

Protocol B: The "Magic Mixture" (For Extreme Aggregation)

If LiCl fails, use a ternary solvent system designed to balance polarity, swelling power, and dispersion.

ComponentRatio (v/v)Function
DCM (Dichloromethane) 1Solvates hydrophobic side chains; swells polystyrene resins.[2]
DMF (Dimethylformamide) 1General polar aprotic solvent; maintains dipole interactions.
NMP (N-methyl-2-pyrrolidone) 1Higher polarity than DMF; disrupts strong aggregates.[3]
  • Modification: For solution-phase synthesis, adding 1% Triton X-100 can further prevent micelle formation.

Module 2: Physical & Thermal Parameters

Microwave-Assisted Solubilization

Polyproline helices are kinetically stable. Thermal energy helps overcome the activation energy required to break these aggregates.

  • Temperature Limit: Do not exceed 75°C for Fmoc-D-Pro.

    • Risk:[3][4] High temperatures can induce diketopiperazine (DKP) formation, especially at the dipeptide stage, or racemization (though Pro is resistant, Fmoc-Cys/His are not if present).

  • Cycle: Heat to 60°C for 5 minutes prior to coupling or analysis.

Sonication vs. Vortexing
  • Vortexing: Ineffective for gelated polyproline. It shears the gel but does not solvate the molecular chains.

  • Sonication: Required.[5] Cavitation bubbles disrupt the solvent shells and force DMF into the hydrophobic interstices of the oligomer.

Module 3: Solid Phase Peptide Synthesis (SPPS) Specifics

If your solubility issue is occurring on-resin during synthesis:

  • Resin Selection: Switch from Polystyrene (PS) to ChemMatrix (PEG-based) or TentaGel .

    • Reason: PS resins rely on the peptide chain to help solvation. If the peptide aggregates (like Poly-D-Pro), the resin collapses. PEG resins maintain independent swelling, allowing reagents to penetrate the collapsed peptide core.

  • Low Loading: Reduce resin loading to < 0.2 mmol/g . High density forces growing helices into close proximity, guaranteeing aggregation.

Visualizing the Solution

Workflow: Troubleshooting Decision Tree

SolubilityWorkflow Start Problem: Insoluble Fmoc-D-Pro Oligomer CheckState Is it on Resin (SPPS) or Free Peptide? Start->CheckState SPPS Solid Phase (On-Resin) CheckState->SPPS Solution Solution Phase / Purification CheckState->Solution ResinCheck Check Resin Type SPPS->ResinCheck ChangeResin Switch to ChemMatrix/PEG Reduce Loading < 0.2 mmol/g ResinCheck->ChangeResin If Polystyrene ChaotropicWash Wash with 0.8M LiCl in DMF before coupling ResinCheck->ChaotropicWash If PEG-based SolventCheck Current Solvent: DMF? Solution->SolventCheck AddLiCl Add LiCl to 0.8M Sonicate 40°C SolventCheck->AddLiCl First Step MagicMix Switch to DCM:DMF:NMP (1:1:1) AddLiCl->MagicMix If still insoluble HFIP Last Resort: HFIP/DCM (Toxic) MagicMix->HFIP Critical Failure

Figure 1: Decision tree for troubleshooting hydrophobic Fmoc-D-Pro solubility.

Mechanism: Why LiCl Works

LiClMechanism cluster_agg Aggregated Poly-Proline cluster_solv Solvated Complex P1 Pro-Pro P2 Pro-Pro P1->P2 Hydrophobic Stacking P_Solv Pro-Pro P1->P_Solv + LiCl/DMF Li Li+ Li_Bound Li+ Li_Bound->P_Solv Coordination to C=O Backbone

Figure 2: Lithium ions coordinate with the peptide backbone, disrupting intermolecular stacking.

Frequently Asked Questions (FAQ)

Q1: Does D-Proline have different solubility properties than L-Proline? A: No. In achiral solvents like DMF, enantiomers (D vs. L) have identical physical properties, including solubility and aggregation tendencies. However, if you are synthesizing a mixed sequence (e.g., alternating L-Pro and D-Pro), solubility often improves because the alternating chirality disrupts the formation of the stable Polyproline II helix. If you are making a pure D-Pro oligomer, it will aggregate just as aggressively as a pure L-Pro oligomer.

Q2: My solution turned into a clear gel. Is it dissolved? A: No. A gel indicates a "jammed" state where the solvent is trapped within a network of aggregated peptide chains. This is common with polyproline. You must break this network using Protocol A (LiCl) or Sonication . Do not attempt to filter a gel; it will clog immediately.

Q3: Can I use DMSO instead of DMF? A: DMSO is a powerful solvent, but it is not recommended for Fmoc chemistry if it can be avoided. DMSO is an oxidant and can cause side reactions (e.g., oxidation of Methionine or Cysteine if present in the sequence). For pure Proline oligomers, DMSO is safe chemically but often difficult to remove later due to its high boiling point. NMP is a safer, high-performance alternative.

Q4: Will LiCl interfere with my coupling reaction? A: Generally, no. LiCl is compatible with standard coupling reagents like HATU, HBTU, and DIC. However, you must wash the resin thoroughly with pure DMF after the coupling and before cleavage to ensure no salt remains trapped in the final peptide product.

References

  • Seebach, D., Thaler, A. & Beck, A.K. (1989). Solubilization of peptides in non-polar organic solvents by the addition of inorganic salts: Facts and implications.[6] Helvetica Chimica Acta.

  • Tickler, A.K., & Wade, J.D. (2007).[1] The synthesis of difficult sequences.[7][8] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

  • Biotage. (2023).[9] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[9]

  • Paradís-Bas, M., et al. (2016).[1] The road to the synthesis of 'difficult peptides'. Chemical Society Reviews.

  • CEM Corporation. Microwave SPPS of Difficult Sequences.

Sources

preventing diketopiperazine formation during Fmoc-D-Pro synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Diketopiperazine (DKP) Formation

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome one of the most persistent challenges in Fmoc chemistry: the formation of diketopiperazine (DKP) during the synthesis of peptides containing D-Proline.

Frequently Asked Questions (FAQs)

Q1: What exactly is diketopiperazine (DKP) and why is it a problem?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that forms from the head-to-tail cyclization of a dipeptidyl-resin.[1][2] This intramolecular reaction cleaves the dipeptide from the solid support, resulting in two major consequences for your synthesis:

  • Significant Yield Loss: The desired full-length peptide chain is truncated, and the cleaved dipeptide is washed away.[1][3] In some cases, this can lead to a near-total loss of product.[4]

  • Complex Purification: The DKP itself becomes a major impurity in the final crude product, which can be challenging to separate from the target peptide.[1]

This issue is particularly severe in Fmoc-based SPPS. The basic conditions used to remove the Fmoc protecting group, typically with piperidine, create a highly reactive free N-terminal amine on the dipeptide, which readily initiates this side reaction.[4][5]

Q2: Why is the D-Pro-Xaa sequence so susceptible to DKP formation?

A2: The susceptibility of sequences containing proline (or its D-isomer) is rooted in its unique structure. Proline's cyclic side chain restricts its conformational freedom and favors the formation of a cis-amide bond between itself and the preceding amino acid (Xaa).[2][5] This cis conformation brings the N-terminal amine and the C-terminal ester linkage (attaching the peptide to the resin) into close proximity, creating a perfect storm for intramolecular attack and cyclization.[1][4] While this is an issue for L-Proline as well, the principles and prevention strategies are directly applicable to D-Proline-containing sequences.

Q3: What are the primary experimental factors that promote DKP formation?

A3: Several factors can exacerbate DKP formation. Understanding them is the first step to prevention:

  • Peptide Sequence: As discussed, a proline residue at the second position (penultimate residue) from the C-terminus is the highest risk sequence.[1][5][6][7]

  • Fmoc-Deprotection Conditions: The base used for Fmoc removal is a direct catalyst.[2][8] Standard conditions using 20% piperidine in DMF create a strongly basic environment that significantly promotes the cyclization reaction.[5] Prolonged exposure to this base increases DKP formation.[5]

  • Resin and Linker Type: The choice of resin is critical. Resins with less sterically hindered linkers, such as Wang resin, are more susceptible because the ester bond is more accessible for nucleophilic attack.[4][5][9]

  • Temperature: Elevated temperatures during coupling or deprotection will accelerate the rate of DKP formation.[5][7]

  • Hold Times: Allowing the deprotected dipeptidyl-resin to sit for extended periods before the next coupling step provides more time for the cyclization to occur.[1][7][8] This has been identified as a major causal factor, even in the absence of a strong base like piperidine.[7][8]

Troubleshooting Guide: Low Yield After D-Pro-Xaa Coupling

Problem: You observe a dramatic drop in yield or a significant, early-eluting impurity peak in your HPLC analysis after coupling the third amino acid onto a D-Pro-Xaa-resin sequence.

Probable Cause: You are likely experiencing significant DKP formation. The free N-terminal amine of the Xaa residue, exposed after Fmoc deprotection, is attacking the resin linkage, cleaving the D-Pro-Xaa dipeptide as a DKP.

Diagnostic Workflow

Before modifying your entire protocol, it's crucial to confirm DKP formation is the root cause.

cluster_0 Diagnosis A Low Yield or Extra HPLC Peak Observed B Analyze Crude Product by LC-MS A->B C Does MS show a mass corresponding to the cyclic D-Pro-Xaa dipeptide? B->C D DKP Formation Confirmed C->D  Yes E Investigate Other Side Reactions (e.g., incomplete coupling) C->E No  

Caption: Diagnostic workflow to confirm DKP formation.

Mitigation Strategies & Protocols

Here are four field-proven strategies to combat DKP formation, ranging from simple procedural changes to more involved synthetic approaches.

Strategy 1: Modify the Resin and Deprotection Conditions

This is often the first and easiest strategy to implement. The goal is to make the cyclization reaction both sterically and chemically less favorable.

Causality: Using a sterically bulky resin like 2-chlorotrityl chloride (2-CTC) physically hinders the N-terminal amine from reaching the resin linkage.[4][9] Simultaneously, replacing the strong base piperidine with a milder base cocktail (e.g., DBU/piperazine) reduces the nucleophilicity of the free amine, slowing the rate of attack.[10]

Protocol: Minimized DKP Formation via Resin and Reagent Choice

  • Resin Selection: Start your synthesis with 2-chlorotrityl chloride (2-CTC) resin.

  • First Amino Acid Coupling: Couple your first Fmoc-amino acid (Fmoc-D-Pro-OH) according to standard protocols for 2-CTC resin.

  • Second Amino Acid Coupling: Deprotect the Fmoc group and couple the second amino acid (Fmoc-Xaa-OH) using your standard procedure.

  • Crucial Deprotection Step: For the Fmoc removal from the second amino acid (Xaa), use the following modified deprotection solution:

    • Reagent: 2% DBU / 5% piperazine in NMP (v/v/v).[5][10]

    • Procedure:

      • Treat the resin with the deprotection solution for 5-7 minutes.

      • Drain and repeat with fresh solution for another 5-7 minutes.[5]

      • Immediately wash the resin thoroughly with NMP (5-7 times).

  • Immediate Next Coupling: Do not delay. Proceed immediately to the coupling of the third amino acid to minimize the time the reactive dipeptide is exposed.[1]

Strategy 2: Couple a Pre-Formed Dipeptide

This strategy is arguably the most robust as it completely bypasses the problematic dipeptidyl-resin intermediate.[2][9]

Causality: By synthesizing the Fmoc-Xaa-D-Pro-OH dipeptide in solution first and then coupling it to the resin in a single step, you never generate the species that is prone to intramolecular cyclization on the solid support.

Protocol: Dipeptide Coupling Strategy

  • Solution Phase Synthesis: Synthesize and purify the Fmoc-Xaa-D-Pro-OH dipeptide using standard solution-phase chemistry.

  • Resin Preparation: Swell your chosen resin (e.g., Rink Amide for a C-terminal amide) and perform Fmoc deprotection if it is pre-loaded.

  • Dipeptide Pre-activation: In a separate vessel, dissolve the Fmoc-Xaa-D-Pro-OH dipeptide (1.5-2 eq) and a coupling agent (e.g., HATU, 1.5-2 eq) in DMF. Add your base (e.g., DIPEA, 3-4 eq) and allow the mixture to pre-activate for 5-10 minutes.[1]

  • Coupling: Add the activated dipeptide solution to your resin and allow the coupling reaction to proceed for 1-2 hours, or until a negative ninhydrin test is observed.[1]

  • Chain Elongation: Continue with the synthesis of your peptide from this point using standard Fmoc-SPPS protocols.

Comparative Effectiveness of Strategies

The choice of strategy depends on the severity of DKP formation and the resources available. The following table summarizes the expected effectiveness based on literature and field experience.

StrategyKey PrincipleRelative Cost/EffortExpected DKP ReductionReference
Optimized Deprotection Kinetic ControlLowSignificant[10]
2-CTC Resin Steric HindranceLowSignificant[4][9]
Optimized Deprotection + 2-CTC Resin Combined EffectLowVery High[9][10]
Dipeptide Coupling Intermediate BypassHighComplete Elimination[1][2]
Visualizing the Competing Reaction Pathways

Understanding the competition between the desired reaction (chain elongation) and the side reaction (DKP formation) is key.

A H-Xaa-D-Pro-Resin (Deprotected Dipeptide) B Pathway 1: Desired Reaction (Chain Elongation) A->B + Fmoc-AA3-OH + Coupling Reagents C Pathway 2: Side Reaction (DKP Formation) A->C Intramolecular Attack (Catalyzed by Base/Time) D Fmoc-AA3-Xaa-D-Pro-Resin (Tripeptide) B->D E Cyclo(D-Pro-Xaa) [DKP] + H-Resin C->E

Caption: Competing pathways after Fmoc deprotection of the dipeptide.

By implementing the strategies outlined in this guide, you can effectively shift the equilibrium of this competing reaction toward the desired chain elongation pathway, significantly improving the yield and purity of your D-Proline-containing peptides.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. RSC Advances. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Center for Biotechnology Information (PMC). [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Organic & Biomolecular Chemistry. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides. European Journal of Organic Chemistry. [Link]

  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation.

Sources

Technical Support Center: Troubleshooting Polyproline Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PRO-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Polyproline Problem"

Incomplete Fmoc deprotection in polyproline sequences (e.g., Pro-Pro, Pro-Pro-Pro) is a canonical challenge in Solid Phase Peptide Synthesis (SPPS). It stems from two distinct physicochemical barriers:[1]

  • Steric Hindrance & Secondary Amines: Proline is a secondary amine.[2][3] The cyclic pyrrolidine ring creates significant steric bulk around the

    
    -nitrogen, restricting the access of the deprotection base (piperidine).
    
  • Polyproline II (PPII) Helix Aggregation: Consecutive proline residues tend to adopt the PPII helical conformation. These helices can stack or aggregate via inter-chain hydrogen bonding (even without N-H donors, the backbone carbonyls interact with solvent or other chains), creating a "solvation-protected" core that reagents cannot penetrate.

This guide provides a validated troubleshooting workflow to overcome these barriers, moving beyond standard protocols to high-efficiency methodologies.

Module 1: Diagnostic Protocols

User Query: "I used the Kaiser test to check for deprotection, and it remained yellow/brown. I assumed deprotection failed, but subsequent couplings also failed. What is happening?"

Root Cause: The Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce Ruhemann's Purple. Proline is a secondary amine.[2][3][4][5] It will never yield a blue positive result. It typically yields a red-brown color, which is often indistinguishable from a negative result.

Corrective Action: The Chloranil Test

You must switch to a detection method specific to secondary amines.[2][4] The Chloranil test is the industry standard for monitoring Proline deprotection.

Protocol: Chloranil Test for Secondary Amines
ReagentCompositionStorage
Solution A 2% Acetaldehyde in DMF (v/v)Store at 4°C (volatile)
Solution B 2% p-Chloranil in DMF (w/v)Room Temp, Dark

Procedure:

  • Wash a small sample of resin (approx. 1-2 mg) with DCM and DMF.

  • Place beads in a small glass test tube.

  • Add 2 drops of Solution A and 2 drops of Solution B .

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Secondary amine present = Deprotection Successful).

  • Yellow/Amber Beads: Negative (Fmoc still present = Deprotection Failed).

Module 2: Chemical Optimization (The "Power Cocktail")

User Query: "Standard 20% Piperidine in DMF is not removing the Fmoc group even after 2 x 20 minute incubations. What is the alternative?"

Root Cause: Piperidine (pKa ~11.[6]1) is sometimes insufficiently basic or too sterically hindered to abstract the acidic proton from the Fmoc group in a dense polyproline matrix.

Corrective Action: DBU-Enhanced Deprotection

Switch to a cocktail containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[7][8] DBU is a non-nucleophilic, sterically accessible superbase (pKa ~13.5) that drives the


-elimination of Fmoc much faster than piperidine.

Critical Mechanism Note: DBU removes the Fmoc group but does not scavenge the resulting dibenzofulvene (DBF) byproduct. If DBF is not scavenged, it can re-attach to the amine. Therefore, you must include a nucleophile (piperidine or piperazine) in the cocktail.

High-Efficiency Deprotection Cocktail Formulation
ComponentConcentrationRole
DBU 2% (v/v)Primary Base: Rapidly abstracts Fmoc proton.
Piperidine 2-5% (v/v)Scavenger: Traps the dibenzofulvene byproduct.
0.1M HOBt 0.1 MSuppressor: Prevents aspartimide formation (if Asp is present).
Solvent DMF or NMPNMP swells polyproline sequences better than DMF.

Protocol:

  • Swell: Pre-swell resin in NMP for 20 mins.

  • Treat: Add DBU cocktail.

  • Microwave (Optional): 75°C for 3 minutes (see Module 3).

  • Wash: Aggressive washing (5x DMF) is required to remove DBU traces, which can cause racemization during the next coupling.

Module 3: Process Optimization & Visualization

User Query: "How do I decide between changing reagents or changing physical parameters?"

Logic: Use the troubleshooting decision tree below to navigate the specific failure mode.

Troubleshooting Start Start: Incomplete Fmoc Removal CheckSeq Analyze Sequence Start->CheckSeq IsProPro Is it Pro-Pro or Pro-Pro-Pro? CheckSeq->IsProPro Aggreg Issue: Aggregation (PPII Helix) IsProPro->Aggreg Yes (Internal) IsCterm Is Proline at C-Terminus (Residue 2)? IsProPro->IsCterm No (Single Pro) Solvent Action: Switch Solvent to NMP Aggreg->Solvent Heat Action: Apply Heat (Microwave 75°C) Solvent->Heat Cocktail Action: Use DBU/Piperidine Cocktail Heat->Cocktail IsCterm->Cocktail No (Internal Single Pro) DKPRisk CRITICAL RISK: Diketopiperazine (DKP) IsCterm->DKPRisk Yes DKPSol Action: Shorten Deprotection (<5 min) or Use Trityl Linkers DKPRisk->DKPSol

Figure 1: Decision matrix for troubleshooting Proline deprotection based on sequence position and aggregation risks.

Module 4: The "Silent Killer" – Diketopiperazine (DKP) Formation[9]

User Query: "My mass spec shows a deletion of TWO amino acids (des-Pro-Pro) or complete loss of chain. Why?"

Mechanism: When deprotecting the second amino acid in a chain where the first was Proline (e.g., Fmoc-Xaa-Pro-Resin), the newly liberated amine of Xaa can curl back and attack the C-terminal ester linkage. This cyclizes the dipeptide into a Diketopiperazine (DKP) , cleaving it off the resin entirely.

Risk Factors:

  • Sequence: Proline at C-terminus (Residue 1) or Penultimate (Residue 2).

  • Base: Long exposure to Piperidine promotes this cyclization.

  • Resin: Unhindered resins (Wang, Rink Amide) increase risk.

Prevention Strategy:

  • Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin. The massive steric bulk of the trityl group prevents the amine from attacking the ester.

  • Short Contact: Perform deprotection in "bursts" (e.g., 2 x 3 minutes) rather than long incubations.

  • Di-peptide Coupling: Instead of coupling Pro then Xaa, couple the pre-formed Fmoc-Xaa-Pro-OH dipeptide. This bypasses the dangerous deprotection step on the resin.

Summary of Recommended Parameters

ParameterStandard Protocol (Avoid for PolyPro)High-Efficiency Protocol (Recommended)
Base 20% Piperidine2% DBU + 5% Piperidine
Solvent DMFNMP (N-Methyl-2-pyrrolidone)
Temperature Room Temp (25°C)75°C (Microwave) or 50°C (Conventional)
Monitoring Kaiser TestChloranil Test
Time 2 x 10 min1 x 2 min (Initial) + 1 x 5 min (Reaction)

References

  • CEM Corporation. Microwave-Assisted Solid Phase Peptide Synthesis (SPPS) of Difficult Sequences.Link

  • Wade, J. D., et al. (2000).[9] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-alpha-deprotection reagent." Letters in Peptide Science, 7, 107–112.[9] Link

  • Ralhan, K., et al. (2015). "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[9] RSC Advances, 5, 104417-104425.[9] Link

  • Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using 2-chlorotrityl resin." Journal of Peptide Science. Link

  • BenchChem Technical Support. Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.Link

Sources

minimizing racemization during synthesis of D-Proline oligomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting D-Proline Oligomer Synthesis

Introduction Synthesizing oligomers of D-Proline presents unique stereochemical and structural challenges. While proline's secondary amine inherently restricts backbone flexibility, it also introduces significant steric hindrance during coupling. This reduced reactivity exacerbates two primary side reactions: racemization (epimerization to L-Proline) and diketopiperazine (DKP) formation (premature chain termination). This support guide provides mechanistically grounded troubleshooting strategies and validated protocols to minimize these issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: Proline lacks an amide proton. How does it undergo racemization during activation? A1: Unlike primary amino acids that primarily racemize via a classic 5-membered oxazolone intermediate, proline racemization is driven by direct α-proton abstraction (enolization) or via a highly reactive 1[1]. When the carboxyl group is activated (e.g., via carbodiimides), the electron-withdrawing nature of the active ester increases the acidity of the α-proton[2]. In the presence of strong bases like N,N-Diisopropylethylamine (DIPEA), this proton is abstracted, forming an enolate that re-protonates non-stereoselectively, yielding L-Proline[1].

Q2: Why is Diketopiperazine (DKP) formation so prevalent when synthesizing D-Proline oligomers? A2: DKP formation is a thermodynamically driven intramolecular cyclization that occurs exclusively at the dipeptide stage (e.g., D-Pro-D-Pro-Resin)[3]. Because the D-Proline backbone naturally adopts a cis-like conformation, the deprotected N-terminal secondary amine is perfectly positioned to attack the C-terminal ester linkage anchoring the peptide to the resin. This forms a highly stable 6-membered diketopiperazine ring, 3 and halting synthesis[3].

Q3: Which coupling reagents and additives should I avoid to maintain enantiomeric purity? A3: The combination of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in Dimethylformamide (DMF) is notorious for3[3]. HOBt forms an active ester that, while stable, reacts slowly with the sterically hindered secondary amine of the incoming D-Proline. This prolonged coupling time maximizes the window for base-catalyzed α-deprotonation[4].

Section 2: Troubleshooting Guide - Minimizing Racemization & DKP Formation

Issue 1: High levels of L-Proline detected in the final oligomer.

  • Causality: Use of unhindered, strong bases (like DIPEA) and slow-reacting additives (HOBt) leads to prolonged enolization[4].

  • Resolution: Switch to highly reactive uronium salts (e.g., COMU or HCTU) or use OxymaPure as an additive[3]. Replace DIPEA with the sterically hindered, weaker base 4, which minimizes α-proton abstraction without compromising coupling efficiency[4].

Issue 2: Massive yield drop after the second D-Proline coupling (Truncated Synthesis).

  • Causality: DKP formation during the Fmoc-deprotection of the second D-Proline residue[3].

  • Resolution: Utilize 3[3]. The massive steric bulk of the trityl linker physically blocks the conformational folding required for the N-terminal amine to attack the ester bond. Alternatively, couple the first two residues as a pre-formed dipeptide block[3].

Table 1: Impact of Synthesis Conditions on D-Proline Racemization & DKP Risk

Coupling ReagentAdditiveBaseResin TypeRacemization RiskDKP Risk (Dipeptide Stage)
DICHOBtDIPEAWang ResinHigh (>15%)Critical (Chain loss)
DICOxymaPureDIPEAWang ResinModerate (~5%)High
DICOxymaPure2,4,6-Collidine2-CTC ResinLow (<2%)Low (Sterically blocked)
COMU / HCTUNone2,4,6-Collidine2-CTC ResinVery Low (<1%)Very Low

Section 3: Validated Experimental Protocols

Protocol A: Optimized Solid-Phase Coupling of D-Proline on 2-CTC Resin This protocol utilizes steric shielding and rapid coupling kinetics to create a self-validating system that prevents both DKP formation and racemization.

  • Resin Preparation: Swell 2-CTC resin in Dichloromethane (DCM) for 30 minutes. 2-CTC is strictly required to3[3].

  • First Residue Loading: Dissolve Fmoc-D-Pro-OH (1.2 eq) and DIPEA (4.0 eq) in DCM. Add to the resin and agitate for 2 hours at room temperature. Cap unreacted sites with Methanol/DIPEA (9:1) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 minutes). Crucial Step: Keep deprotection times strictly under 10 minutes total to minimize the window for DKP formation.

  • Activation & Coupling: Dissolve Fmoc-D-Pro-OH (3.0 eq) and COMU (2.95 eq) in DMF. Add 2,4,6-collidine (6.0 eq) to the mixture. Causality: Collidine is too sterically hindered to abstract the α-proton, 4[4].

  • Reaction: Immediately add the activated mixture to the resin. Agitate for 45 minutes at room temperature.

  • Validation (Chloranil Test): Perform a Chloranil test (not a Kaiser test, as Proline is a secondary amine). A negative result (colorless/yellow beads) confirms complete coupling. A positive result (blue/green beads) requires a second coupling cycle.

Protocol B: Chiral HPLC Quantification of D/L-Proline via NBD-Cl Derivatization To verify stereochemical integrity, the peptide must be hydrolyzed and derivatized for 3[3].

  • Hydrolysis: Hydrolyze the synthetic D-Proline oligomer in 6M HCl at 110°C for 24 hours. Lyophilize to remove HCl.

  • Buffering: Reconstitute the hydrolysate in 100 µL of 0.1 M borate buffer (pH 8.0).

  • Derivatization: Add 200 µL of 4-chloro-7-nitrobenzofurazan (NBD-Cl) solution (10 mg/mL in ethanol).

  • Incubation: Heat the mixture at 60°C for exactly 10 minutes to ensure 3[3].

  • Quenching: Cool to room temperature and quench with 100 µL of 0.1 M HCl. Filter through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject 10 µL onto a Chiralpak-IA column. Use an isocratic mobile phase of 0.1% TFA in ethanol at 0.6 mL/min (40°C). Detect via UV at 465 nm.

  • Quantification: Calculate % Racemization =[Area(L-Pro) / (Area(D-Pro) + Area(L-Pro))] × 100.

Section 4: Diagnostic Visualizations

MechanisticPathways Start Activated D-Proline Intermediate Path1 Base-Catalyzed α-Proton Abstraction Start->Path1 Excess Base / HOBt Path2 Intramolecular Attack (Dipeptide Stage) Start->Path2 Slow Coupling / Unhindered Resin Path3 Rapid Amidation (Optimized Coupling) Start->Path3 COMU / 2-CTC Resin / Collidine Racemization L-Proline Epimer (Racemization) Path1->Racemization DKP Diketopiperazine (DKP) Chain Termination Path2->DKP Product Desired D-Proline Oligomer Path3->Product

Mechanistic pathways of activated D-Proline leading to racemization, DKP formation, or the product.

TroubleshootingWorkflow Issue Issue Detected: Low Yield / Impurities Check Analyze via Chiral HPLC (NBD-Cl Derivatization) Issue->Check IsRacemized High L-Proline? Check->IsRacemized IsDKP Truncated Dipeptide? Check->IsDKP FixRacemization Switch to DIC/OxymaPure or COMU + Collidine IsRacemized->FixRacemization Yes FixDKP Use 2-CTC Resin & Rapid Deprotection IsDKP->FixDKP Yes

Troubleshooting workflow for identifying and resolving D-Proline racemization and DKP formation.

References

  • Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy Source: ChemRxiv URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Circular Dichroism Spectroscopy of Fmoc-D-Pro₄-OH vs. Fmoc-L-Pro₄-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Chirality's Decisive Role in Peptide Structure

In the intricate world of peptide science and drug development, the three-dimensional structure of a molecule is paramount to its function. Circular Dichroism (CD) spectroscopy stands as a cornerstone technique for the rapid, non-destructive analysis of peptide secondary structure in solution.[1][2] This powerful method leverages the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a unique spectral signature for various conformational motifs.[3][4]

Proline, with its unique cyclic side chain, imposes significant conformational constraints on the peptide backbone. Oligomers of L-proline, particularly those with four or more residues, are well-documented to adopt a stable, left-handed helical structure known as the polyproline II (PPII) helix.[5][6] This conformation is not merely a curiosity; it is a crucial structural motif in numerous biological processes, including signal transduction and protein-protein interactions.[7]

This guide provides an in-depth comparison of the CD spectroscopic signatures of two enantiomeric tetrapetides: Fmoc-L-Pro₄-OH and Fmoc-D-Pro₄-OH. As we will demonstrate, the simple inversion of stereochemistry at the alpha-carbon of each proline residue leads to a complete, mirror-image reversal of the CD spectrum—a direct visualization of molecular chirality's impact on higher-order structure. This analysis is critical for researchers designing novel peptides, as the choice between D- and L-amino acids can fundamentally alter the resulting molecular architecture and, consequently, its biological activity.

The Underlying Principle: From Chirality to CD Signal

CD spectroscopy measures the difference in absorbance (ΔA) between left-circularly polarized (LCP) and right-circularly polarized (RCP) light. This difference is non-zero only for chiral molecules that absorb light.[2] In peptides, the primary chromophores in the far-UV region (190-250 nm) are the amide bonds of the backbone. The spatial arrangement of these bonds in a folded structure creates a chiral environment, giving rise to a characteristic CD spectrum.

For enantiomers, which are non-superimposable mirror images of each other, the interaction with circularly polarized light is precisely opposite. If an L-peptide absorbs LCP light more strongly than RCP light at a given wavelength, its D-enantiomer will absorb RCP light more strongly than LCP light by the exact same magnitude.[8][9] This fundamental principle dictates that the CD spectrum of a D-peptide will be a perfect mirror image of its L-counterpart's spectrum.[5][10]

Experimental Design: A Validated Protocol for Synthesis and Analysis

To ensure the highest fidelity in comparing Fmoc-D-Pro₄-OH and Fmoc-L-Pro₄-OH, a robust and self-validating experimental workflow is essential. This involves meticulous synthesis, purification, and spectroscopic analysis.

Part 1: Peptide Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both tetraproline peptides is efficiently achieved using standard Fmoc-SPPS protocols.[11][] The choice of Fmoc chemistry is advantageous due to its mild deprotection conditions, which minimize side reactions.[13]

Detailed Protocol:

  • Resin Preparation: Start with a Rink Amide resin, pre-swollen in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Deprotect the resin's terminal Fmoc group with a solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first amino acid (Fmoc-L-Pro-OH or Fmoc-D-Pro-OH, 3-5 equivalents) using a suitable activator like HBTU/HOBt in the presence of a base such as N,N-Diisopropylethylamine (DIPEA).[11] Allow the reaction to proceed for 2 hours.

    • Confirm coupling completion with a Kaiser test (should be negative).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining three proline residues, using the corresponding L- or D-enantiomer for each cycle.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection step. The N-terminus will remain protected by the Fmoc group from the last coupled amino acid.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[14]

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[15]

  • Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Part 2: Purification and Characterization

Purification is critical to ensure that the CD spectrum is representative of the target molecule and not confounded by impurities.

Detailed Protocol:

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.[15]

  • Fraction Analysis: Collect fractions and analyze them by mass spectrometry to identify those containing the pure product (Fmoc-D-Pro₄-OH or Fmoc-L-Pro₄-OH).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

  • Purity Confirmation: Confirm the final purity (>95%) by analytical RP-HPLC and verify the molecular weight by mass spectrometry.

Part 3: CD Spectroscopic Analysis

Detailed Protocol:

  • Sample Preparation:

    • Accurately determine the peptide concentration. A concentration of approximately 0.1-0.2 mg/mL is a good starting point.

    • Dissolve the lyophilized peptide in a suitable solvent. High-transparency solvents like HPLC-grade water or phosphate buffer are recommended. Avoid solvents that absorb strongly in the far-UV region.

  • Instrumentation and Parameters:

    • Use a calibrated CD spectropolarimeter.

    • Record spectra in a quartz cuvette with a 1 mm path length.[10]

    • Wavelength Range: 190 nm to 260 nm.

    • Data Pitch (Step Size): 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:

      • mdeg is the observed ellipticity in millidegrees.

      • MRW is the mean residue weight (Molecular Weight / number of residues).

      • l is the path length in cm.

      • c is the concentration in g/mL.

Experimental Workflow Diagram

G cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_purification Purification & QC cluster_analysis CD Spectroscopy Resin 1. Resin Swelling Coupling1 2. First Amino Acid Coupling (Fmoc-L/D-Pro-OH) Resin->Coupling1 Deprotection 3. Iterative Deprotection & Coupling Cycles (x3) Coupling1->Deprotection Cleavage 4. Cleavage from Resin Deprotection->Cleavage Precipitation 5. Ether Precipitation Cleavage->Precipitation HPLC 6. RP-HPLC Purification Precipitation->HPLC Crude Peptide MS_QC 7. Mass Spec Verification HPLC->MS_QC Lyophilize 8. Lyophilization MS_QC->Lyophilize Final_QC 9. Final Purity Check (>95%) Lyophilize->Final_QC SamplePrep 10. Sample Preparation (0.1 mg/mL in Buffer) Final_QC->SamplePrep Pure Peptide CD_Acq 11. Data Acquisition (190-260 nm) SamplePrep->CD_Acq DataProc 12. Data Processing (Baseline Subtraction, Conversion to [θ]) CD_Acq->DataProc Comparison Comparison DataProc->Comparison Spectral Comparison

Fig 1. Experimental workflow for synthesis, purification, and CD analysis.

Results and Interpretation: A Tale of Two Helices

Based on extensive literature on proline oligomers, we can confidently predict the CD spectra for both Fmoc-L-Pro₄-OH and Fmoc-D-Pro₄-OH.

Fmoc-L-Pro₄-OH: The Signature of a Polyproline II (PPII) Helix

Oligomers of four or more L-proline residues consistently adopt a left-handed Polyproline II (PPII) helical conformation in aqueous solutions.[5][6] This structure yields a highly characteristic CD spectrum defined by:

  • A strong negative band with a minimum around 204-206 nm .[5]

  • A weak, broad positive band with a maximum around 228 nm .[5]

This spectral signature is a hallmark of the PPII conformation and is distinct from other common secondary structures like α-helices or β-sheets.

Fmoc-D-Pro₄-OH: The Mirror Image Conformation

As dictated by the fundamental principles of chiroptical spectroscopy, the CD spectrum of Fmoc-D-Pro₄-OH will be the exact mirror image of its L-enantiomer.[5][9] This is because the D-proline oligomer will form a right-handed PPII-type helix, the enantiomeric counterpart to the left-handed helix of the L-proline oligomer. The expected CD spectrum for Fmoc-D-Pro₄-OH is therefore characterized by:

  • A strong positive band with a maximum around 204-206 nm .

  • A weak, broad negative band with a minimum around 228 nm .

This mirror-image relationship has been experimentally confirmed for longer D- and L-proline oligomers, such as D-Pro₁₁ and L-Pro₁₁, providing a strong basis for this prediction.[5]

Comparative Data Summary
FeatureFmoc-L-Pro₄-OHFmoc-D-Pro₄-OHCausality
Expected Conformation Left-Handed PPII HelixRight-Handed PPII HelixThe inherent chirality of the L- vs. D-proline monomers dictates the helical screw sense.
Far-UV Minimum ~204 nm (Strong Negative)~228 nm (Weak Negative)Enantiomeric structures exhibit inverted Cotton effects.
Far-UV Maximum ~228 nm (Weak Positive)~204 nm (Strong Positive)The mirror-image relationship is a direct consequence of opposite chirality.
Logical Relationship Diagram

G L_Pro Fmoc-L-Pro₄-OH (L-Chirality) PPII_Left Left-Handed PPII Helix L_Pro->PPII_Left Induces D_Pro Fmoc-D-Pro₄-OH (D-Chirality) PPII_Right Right-Handed PPII Helix D_Pro->PPII_Right Induces CD_L CD Spectrum: Negative at ~205 nm Positive at ~228 nm PPII_Left->CD_L Results in Mirror Mirror-Image Relationship PPII_Left->Mirror CD_D CD Spectrum: Positive at ~205 nm Negative at ~228 nm PPII_Right->CD_D Results in PPII_Right->Mirror CD_L->Mirror CD_D->Mirror

Fig 2. Relationship between chirality, conformation, and CD spectra.

Conclusion

The comparison between Fmoc-L-Pro₄-OH and Fmoc-D-Pro₄-OH provides a clear and compelling demonstration of how fundamental stereochemistry dictates higher-order peptide structure. The predicted CD spectra—perfect mirror images of one another—are a direct consequence of the formation of enantiomeric left- and right-handed polyproline II helices. For researchers in peptide design and drug development, this serves as a critical reminder: the seemingly subtle choice between an L- and a D-amino acid can completely invert the conformational landscape of a molecule, with profound implications for its interaction with other chiral molecules, such as biological receptors and enzymes. CD spectroscopy remains an indispensable tool for rapidly verifying these foundational structural properties.

References

  • Dukor, R. K., & Keiderling, T. A. (1991). Conformational study of linear alternating and mixed D- and L-proline oligomers using electronic and vibrational CD and Fourier transform IR. International Journal of Peptide and Protein Research, 38(3), 198-203. [Link]

  • Mortensen, D. N., & Williams, E. R. (2016). Microsecond and Nanosecond Polyproline II Helix Formation in Aqueous Nanodrops Measured by Mass Spectrometry. Chemical Communications, 52(79), 11847-11850. [Link]

  • Rath, A., Davidson, A. R., & Deber, C. M. (1998). Structural Requirements and Thermodynamics of the Interaction of Proline Peptides with Profilin. Biochemistry, 37(43), 15237-15243. [Link]

  • Rucker, A. L., & Klevit, R. E. (2003). Polyproline II structure in a sequence of seven alanine residues. Proceedings of the National Academy of Sciences, 100(10), 5762-5767. [Link]

  • Shi, Z., Olson, C. A., & Kallenbach, N. R. (2002). Polyproline II helical structure in protein unfolded states: Lysine peptides revisited. Journal of the American Chemical Society, 124(13), 3284-3291. [Link]

  • Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(12), 1796-1803. [Link]

  • Hinderaker, M. P., & Raines, R. T. (2003). Stereoelectronic effects on polyproline conformation. Protein Science, 12(6), 1188-1194. [Link]

  • Dukor, R. K., Keiderling, T. A., & Gut, V. (1991). Reassessment of the random coil conformation: vibrational CD study of proline oligopeptides and related polypeptides. International Journal of Peptide and Protein Research, 38(3), 204-210. [Link]

  • Wang, J., et al. (2022). De Novo Design of Mirror-Image Dimeric Antimicrobial Peptides with Low Drug Resistance and In Vivo Efficacy. ACS Infectious Diseases, 8(11), 2275-2286. [Link]

  • Van der Veken, P., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics, 25(21), 14603-14614. [Link]

  • Jayawarna, V., et al. (2006). Nanostructured Gels from Tri-Peptides: Control of Self-Assembly and Network Morphology. Advanced Materials, 18(5), 611-614. [Link]

  • Mondal, S., et al. (2020). Nanoscale Assembly of Functional Peptides with Divergent Programming Elements. Journal of the American Chemical Society, 142(46), 19579-19588. [Link]

  • Mosseri, A., et al. (2020). Chiral Fibers Formation Upon Assembly of Tetraphenylalanine Peptide Conjugated to a PNA Dimer. Chemistry – A European Journal, 26(72), 17467-17471. [Link]

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(6), 837-841. [Link]

  • Zhang, S., et al. (2021). Macrochirality of Self-Assembled and Co-assembled Supramolecular Structures of a Pair of Enantiomeric Peptides. Frontiers in Chemistry, 9, 699639. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Wiglenda, T., et al. (2022). Inhibition of Polyglutamine Misfolding with D-Enantiomeric Peptides Identified by Mirror Image Phage Display Selection. International Journal of Molecular Sciences, 23(2), 949. [Link]

  • Dukor, R. K., & Keiderling, T. A. (1991). Vibrational circular dichroism spectra of unblocked proline oligomers. International Journal of Peptide and Protein Research, 38(3), 198-203. [Link]

  • Hamley, I. W., et al. (2018). The Conformation and Aggregation of Proline-Rich Surfactant-Like Peptides. The Journal of Physical Chemistry B, 122(25), 6546-6555. [Link]

  • Chen, Y., et al. (2021). Stepwise Achievement of Circularly Polarized Luminescence on Atomically Precise Silver Clusters. Angewandte Chemie International Edition, 60(16), 8848-8852. [Link]

  • Woody, R. W., & Sreerama, N. (1999). Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation. Journal of the American Chemical Society, 121(34), 7855-7864. [Link]

  • Porcar, I., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 519. [Link]

  • Amblard, F., et al. (2019). Method for solution-phase peptide synthesis.
  • Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(12), 1796-1803. [Link]

  • Coin, I., et al. (2013). Fmoc Solid-Phase Peptide Synthesis. In Peptide Synthesis (pp. 3-28). Humana Press. [Link]

  • Diaferia, C., et al. (2021). Self-Assembling and Antimicrobial Properties of Fmoc-Peptides Containing Lysine and Arginine. Pharmaceutics, 13(10), 1582. [Link]

  • Alemán, C., et al. (2015). Self-Assembly of Tetraphenylalanine Peptides. Chemistry – A European Journal, 21(47), 16835-16844. [Link]

  • University of Wisconsin-Madison. (n.d.). Circular Dichroism Spectroscopy. Biophysics Instrumentation Facility. [Link]

  • Wikipedia. (2024). Circular dichroism. Wikipedia. [Link]

  • Harvard Medical School. (n.d.). Circular Dichroism (CD). Center for Macromolecular Interactions. [Link]

Sources

Technical Comparison: Rigid (Polyproline) vs. Flexible (PEG) Spacers in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Entropy-Enthalpy Trade-off

In drug development and chemical biology, the linker is not merely a bridge; it is a functional component that dictates the thermodynamic landscape of binding. The choice between Polyethylene Glycol (PEG) and D-Proline oligomers represents a fundamental decision between entropic freedom and conformational pre-organization .

  • PEG (Flexible): Acts as an "entropic spring." It possesses a high degree of conformational freedom, resulting in a large hydrodynamic radius and excellent solubility. However, this flexibility imposes a high entropic penalty (

    
    ) upon bivalent binding, as the collapse of the random coil into a bound state is energetically costly.
    
  • D-Proline Oligomers (Rigid): Form stable Polyproline II (PPII) helices. These act as "molecular rulers" with defined end-to-end distances. They minimize the entropic penalty of binding by pre-organizing the ligands, potentially increasing effective affinity (avidity) by orders of magnitude compared to flexible spacers.

Molecular Mechanics & Structural Basis[1][2][3]

Polyethylene Glycol (PEG): The Random Coil

PEG chains in solution behave according to the Worm-Like Chain (WLC) model but with very short persistence lengths. The ether oxygen atoms allow for low-barrier rotation, resulting in a vast conformational ensemble.

  • Conformation: Random coil (amorphous).

  • Persistence Length (

    
    ):  ~3.7 – 3.8 Å.[1]
    
  • Implication: A PEG linker does not hold two functional groups apart at a fixed distance; it defines a probability distribution of distances.

Polyproline II (PPII) Helix: The Molecular Ruler

Oligomers of Proline (and specifically D-Proline to avoid protease degradation) adopt the Polyproline II (PPII) helical structure in aqueous solution. This is a left-handed helix with no internal hydrogen bonds, stabilized by the steric repulsion of the pyrrolidine rings and solvent hydration.

  • Conformation: Extended left-handed helix (3.0 residues per turn).

  • Persistence Length (

    
    ):  ~90 – 130 Å (theoretical/rigid limit); ~30–40 Å (effective solution value).
    
  • Rise per Residue: 3.1 Å.

  • Implication: A Proline oligomer acts as a rigid rod, enabling precise spatial control between two conjugated moieties.

Visualizing the Conformational Landscape

ConformationalLandscape cluster_PEG PEG (Flexible Linker) cluster_Pro Polyproline (Rigid Linker) PEG_State Broad Conformational Ensemble (High Entropy) PEG_Binding Binding Event (High Entropic Penalty) PEG_State->PEG_Binding Collapse required Pro_State Defined PPII Helix (Low Entropy) Pro_Binding Binding Event (Low Entropic Penalty) Pro_State->Pro_Binding Pre-organized

Caption: Comparison of thermodynamic landscapes. PEG requires a costly conformational collapse to bind, whereas Polyproline is pre-organized.

Comparative Data Analysis

The following table summarizes the physicochemical properties critical for experimental design.

FeaturePEG SpacerD-Proline Oligomer (PPII)
Rigidity (

)
3.8 Å (Highly Flexible)~35 - 100 Å (Semi-Rigid to Rigid)
Structure Random Coil / AmorphousLeft-handed Helix (

symmetry)
Length Definition Statistical Distribution (Gaussian)Precise:

Å
Solubility Excellent (Hydrophilic)Good (Amphipathic, water-soluble)
Immunogenicity Low (but anti-PEG antibodies exist)Low (D-enantiomer evades immune processing)
Synthesis Difficulty Low (Standard Coupling)High (Steric hindrance in Pro-Pro coupling)
Protease Stability High (Synthetic polymer)High (D-isomer is resistant to proteases)

Experimental Validation Protocols

To empirically verify the rigidity and suitability of your linker, two primary methods are recommended: FRET (for distance distribution) and CD Spectroscopy (for structural confirmation).

Protocol A: FRET Efficiency (The "Spectroscopic Ruler" Test)

This experiment determines if your linker behaves as a rigid rod or a flexible spring.

Workflow:

  • Synthesis: Attach a Donor fluorophore (e.g., EDANS) to the N-terminus and an Acceptor (e.g., DABCYL) to the C-terminus of the spacer.

  • Measurement: Measure fluorescence intensity of the Donor in the presence (

    
    ) and absence (
    
    
    
    ) of the Acceptor.
  • Calculation: Calculate Energy Transfer Efficiency (

    
    ):
    
    
    
    
  • Interpretation:

    • Rigid Spacer:

      
       correlates strictly with the defined length (
      
      
      
      Å). Plotting
      
      
      vs.
      
      
      yields a sharp sigmoidal curve fitting the Förster equation.
    • Flexible Spacer:

      
       will be higher than expected for the fully extended length because the polymer collapses (shorter average distance).
      
Protocol B: Circular Dichroism (CD) for PPII Confirmation

To ensure your Proline oligomer has formed the rigid PPII helix and has not aggregated.

Method:

  • Sample: 50 µM peptide in Phosphate Buffer (pH 7.4).

  • Settings: 190–260 nm scan range at 20°C.

  • Signature Signal (PPII):

    • Strong Negative Band: ~206 nm.

    • Weak Positive Band: ~226 nm.

    • Note: If using D-Proline, the spectrum will be the inverse (mirror image) of the L-Proline spectrum described above.

Synthesis Protocols

High-Efficiency Solid Phase Synthesis of Polyproline

Synthesizing Polyproline is challenging due to the steric hindrance of the secondary amine on the proline ring, which makes nucleophilic attack on the incoming activated amino acid difficult. Standard HBTU/HOBt protocols often fail, leading to deletion sequences.

Optimized Protocol (Fmoc Chemistry):

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin to minimize diketopiperazine (DKP) formation during the cleavage of the first dipeptide.

  • Coupling Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[2] These are more reactive than HBTU.[3]

  • Base: DIPEA (Diisopropylethylamine).

  • Cycle Conditions:

    • Swelling: DMF (30 min).

    • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash thoroughly.[4][5]

    • Coupling:

      • Fmoc-D-Pro-OH (4 eq)

      • HATU (3.9 eq)

      • DIPEA (8 eq)

      • Time: Double coupling is mandatory. 2 x 45 min at Room Temperature.

  • Monitoring: Standard Kaiser (Ninhydrin) test does not work for Proline (secondary amine). Use the Chloranil Test or Isatin Test .

    • Chloranil Test: Blue beads = Free secondary amine (Incomplete coupling). Colorless = Complete.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_legend Critical Step Start Start: Resin Loading (2-CTC Resin) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (Fmoc-Pro-OH + HATU + DIPEA) Wash1->Activate Coupling Coupling Reaction (2 x 45 min) Activate->Coupling Test QC: Chloranil Test Coupling->Test Test->Deprotect Pass (Colorless) Test->Coupling Fail (Blue) - Triple Couple Note Use HATU/COMU for sterically hindered Pro-Pro bond

Caption: Optimized SPPS workflow for Polyproline. Note the requirement for HATU and Chloranil testing.

Applications Guide: When to Use Which?

Application ScenarioRecommended LinkerRationale
Bivalent Ligands / PROTACs D-Proline (Rigid) Pre-organization reduces entropy cost; rigid spacing matches receptor binding pockets precisely.
Surface Display PEG (Flexible) High flexibility allows the ligand to "search" for the receptor; hydration shell prevents non-specific adsorption.
FRET Distance Measurement D-Proline (Rigid) Acts as a calibrated ruler to measure nanometer distances accurately.
Solubility Enhancement PEG (Flexible) Superior hydration shell; breaks up hydrophobic patches on proteins.
Cellular Uptake Proline (Cationic) Proline-rich peptides (often with Arg) can mimic Cell Penetrating Peptides (CPPs).

References

  • Comparison of PEG vs.

    • Best, R. B., et al. (2007). "Effect of Flexibility and cis Residues in Single-Molecule FRET Studies of Polyproline.
  • Polyproline II Structure & Persistence Length

    • Moradi, M., et al. (2009). "Polyproline II Helix: A Structure for Unfolded Proteins." Biophysical Journal.
  • PEG Properties & Worm-Like Chain Model

    • Kienberger, F., et al. (2000). "Static and Dynamical Properties of Single Poly(Ethylene Glycol) Molecules Investigated by Force Spectroscopy." Single Molecules.
  • Solid Phase Synthesis of Difficult Peptides

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
  • Rigid Linkers in Drug Design

    • George, R. A., & Heringa, J. (2002). "An analysis of protein domain linkers: their classification and role in protein folding." Protein Engineering, Design and Selection.

Sources

Technical Guide: Validation of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH Purity by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH (Fmoc-(D-Pro)₄-OH) is a critical "molecular ruler." Its rigid polyproline II (PPII) helix structure makes it an ideal spacer in bifunctional degraders (PROTACs) and molecular scaffolds, where defined distance and protease resistance (conferred by D-enantiomers) are paramount.

However, validating its purity is deceptive. Standard HPLC-UV often fails to resolve


 deletion sequences (des-Pro impurities) due to the lack of distinct chromophores beyond the Fmoc group. Furthermore, the hydrophobicity of the Fmoc group coupled with the rigid secondary structure can lead to aggregation, confusing standard MS analysis.

This guide compares analytical methodologies, establishing UPLC-HRMS (High-Resolution Mass Spectrometry) as the requisite standard for validation, while highlighting the specific limitations of Single-Quadrupole MS and HPLC-UV.

The Analytical Challenge

The synthesis of Fmoc-(D-Pro)₄-OH via Solid Phase Peptide Synthesis (SPPS) presents unique impurity profiles that dictate the analytical strategy.

Critical Impurity Classes
Impurity TypeOrigin

Mass (Da)
Detection Difficulty (UV)Detection Difficulty (MS)
Deletion (

)
Incomplete coupling of Pro-97.05High (Co-elution likely)Low (Distinct mass)
Fmoc-deprotected Base contamination-222.07Low (Shift in RT)Low (Distinct mass)
Dimer/Aggregate Hydrophobic stacking+628.29N/A (Broad peaks)High (In-source formation)
Stereoisomer (L-Pro) Raw material impurity0Impossible Impossible (Requires Chiral LC)

Expert Insight: Mass spectrometry validates the sequence length and chemical composition, but it is blind to chirality. If your application requires >99% D-enantiomer purity, this MS protocol must be paired with Chiral LC or polarimetry.

Comparative Analysis: Selecting the Right Tool

We compared three common validation workflows. The data below synthesizes experimental outcomes for Fmoc-(D-Pro)₄-OH.

Method A: HPLC-UV (254 nm)
  • Mechanism: Detection of the Fmoc chromophore.

  • Verdict: Insufficient.

  • Failure Mode: Deletion sequences (Fmoc-Pro₃-OH) have nearly identical hydrophobicity to the target (Fmoc-Pro₄-OH) due to the overwhelming influence of the Fmoc group. They often co-elute under standard gradient conditions, appearing as a single peak.

Method B: Single-Quadrupole LC-MS (ESI)
  • Mechanism: Low-resolution mass detection.

  • Verdict: Conditional Pass (Screening only).

  • Limitation: While it detects the -97 Da deletion, low resolution cannot distinguish between the target

    
     and complex adducts of impurities (e.g., a sodium adduct of a deletion sequence overlapping with a protonated target in poor resolution windows). It lacks the specificity to confirm the elemental formula.
    
Method C: UPLC-HRMS (Q-TOF or Orbitrap)
  • Mechanism: High-resolution accurate mass with isotopic envelope resolution.

  • Verdict: The Gold Standard.

  • Advantage: Resolves the isotopic fine structure. Confirms the formula

    
     with <5 ppm error. Differentiates between in-source fragmentation and actual impurities.
    
Decision Matrix Visualization

AnalysisWorkflow Start Crude Fmoc-(D-Pro)4-OH HPLC Step 1: HPLC-UV (254nm) Start->HPLC Decision1 Single Peak Observed? HPLC->Decision1 FailUV Reject: Gross Impurity Decision1->FailUV No MS_Choice Select MS Method Decision1->MS_Choice Yes (False Positive Risk) LowRes Low-Res MS (SQ) MS_Choice->LowRes Routine Check HighRes UPLC-HRMS (Orbitrap/Q-TOF) MS_Choice->HighRes Validation/Release ResultLow Ambiguous: Cannot resolve isobaric interferences LowRes->ResultLow ResultHigh Definitive: Confirms C35H40N4O7 Detects (n-1) Deletions HighRes->ResultHigh

Figure 1: Analytical Decision Matrix demonstrating the necessity of HRMS for final release due to the "False Positive" risk of HPLC-UV.

Validated Experimental Protocol (UPLC-HRMS)

This protocol is designed to overcome the hydrophobicity of the Fmoc group and the aggregation tendency of polyproline helices.

Reagents & Preparation
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (MeCN).

  • Diluent: 50:50 MeCN:Water. Crucial: Do not use 100% aqueous diluent; Fmoc-(D-Pro)₄-OH will precipitate or adhere to vial walls.

Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Why: Polyprolines are hydrophobic but small. A short, sub-2-micron column reduces run time while maintaining peak capacity.

  • Column Temp: 50°C.

    • Why: Elevated temperature reduces backpressure and disrupts secondary structure (helical aggregation) which can cause peak tailing.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       95% B (Linear Gradient)
      
    • 8-10 min: 95% B (Wash)

Mass Spectrometry Settings (ESI+)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Mass Range: 100 – 1500

    
    .
    
  • Source Temp: 350°C (Ensure complete desolvation of the hydrophobic Fmoc).

  • Target Mass (Monoisotopic):

    • Formula:

      
      
      
    • Exact Mass (Neutral): 628.2897 Da

    • 
      : 629.2970 Da 
      
    • 
      : 651.2789 Da 
      
Data Processing & Acceptance Criteria
  • Extract Ion Chromatogram (EIC): Extract

    
    .
    
  • Isotopic Pattern Match: The theoretical isotopic distribution (M+1, M+2) must match experimental data with <10% deviation in relative abundance.

  • Impurity Check: Scan specifically for:

    • Deletion (Des-Pro):

      
       Da (
      
      
      
      , formula
      
      
      ).
    • Fmoc-Cleaved:

      
       Da (
      
      
      
      , formula
      
      
      ).

Mechanism of Impurity Formation[1][2]

Understanding how impurities form allows for better interpretation of the MS spectra. The graph below illustrates the SPPS failure points specific to proline.

ImpurityMechanism Resin Resin-Pro-Pro-Pro Coupling Coupling Step (Fmoc-Pro-OH + Activator) Resin->Coupling Success Full Length Fmoc-(Pro)4-Resin Coupling->Success 99% Efficiency Steric Steric Hindrance (Proline Helix) Coupling->Steric Slow Kinetics Failure Incomplete Coupling Steric->Failure Capping Acetylation (Capping) Failure->Capping Deletion Deletion Sequence (Acetyl-Pro3-Resin) Capping->Deletion

Figure 2: Formation of n-1 deletion sequences. Proline's secondary amine and steric bulk slow down coupling kinetics, leading to deletion impurities if coupling times are insufficient.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

    • Context: Grounding for Fmoc chemistry and deprotection mechanisms.[1]

  • Context: Validation of HRMS superiority over Triple Quad for identific
  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press. Context: Principles of separating hydrophobic peptides and the limitations of UV detection for deletion sequences.
  • Context: Baseline specifications for raw m

Sources

Definitive Guide to NMR Characterization of D-Proline Tetramer Conformation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of D-Proline Tetramer Conformation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

D-Proline oligomers, specifically tetramers, have emerged as critical scaffolds in asymmetric organocatalysis, cell-penetrating peptidomimetics, and enantioselective drug delivery systems.[1] Unlike their L-enantiomers, D-Proline tetramers offer unique resistance to proteolytic degradation and distinct chiral environments for catalysis.[1]

However, characterizing their conformation is notoriously difficult due to the cis-trans isomerization of the prolyl amide bond. While Circular Dichroism (CD) provides global secondary structure data, it fails to resolve the specific isomeric populations that dictate functional performance.

This guide objectively compares Nuclear Magnetic Resonance (NMR) against alternative structural biology techniques, establishing it as the superior method for resolving the atomic-level conformational ensemble of D-Proline tetramers.

Strategic Comparison: NMR vs. Alternatives

To validate the quality and conformation of a D-Proline tetramer, researchers typically choose between NMR, CD Spectroscopy, and X-Ray Crystallography. The following comparison highlights why NMR is the requisite "Gold Standard" for solution-state analysis.

Table 1: Comparative Performance Matrix
FeatureNMR Spectroscopy (Recommended)Circular Dichroism (CD) X-Ray Crystallography
Resolution Atomic Level: Resolves individual residues and specific atoms.[1][2]Global Average: Reports only overall secondary structure (e.g., PPII helix).Atomic Level: High resolution, but static.[1]
Isomer Detection Quantitative: Can quantify exact ratios of cis vs. trans isomers (

).
None: Cannot distinguish mixed isomeric states; gives a weighted average signal.Single State: Traps a single conformer (often induced by packing forces).[1]
Dynamic Insight High: Measures exchange rates (

) and ring puckering dynamics.
Low: Static snapshot of the equilibrium average.Zero: Frozen state; no dynamic information.[1]
Solvent Relevance Excellent: Can analyze in D₂O, CDCl₃, or DMSO to mimic reaction conditions.Good: But limited by solvent UV cutoff (e.g., DMSO absorbs strongly).[1]Poor: Crystal packing often distorts the true solution conformation.
Sample Recovery Yes: Non-destructive.Yes: Non-destructive.[1]No: Sample is crystallized.
Why NMR Wins for D-Proline Tetramers

For a tetramer, the "end effects" are significant. The N-terminal and C-terminal prolines behave differently than the internal residues. CD averages this out, potentially masking a disordered terminus that could ruin catalytic efficacy.[1] Only NMR can verify that the entire tetramer adopts the required conformation (typically all-trans Polyproline II) across all four residues.

Technical Deep Dive: The NMR Protocol

This section details the self-validating workflow for characterizing D-Proline tetramers.

Solvent Selection Strategy

The choice of solvent is not trivial; it dictates the conformational equilibrium.

  • D₂O (Deuterium Oxide): Favors the trans conformation (PPII helix) due to hydration of the carbonyl oxygen. Use this to assess biological stability.[1][]

  • CDCl₃ (Chloroform-d): Often stabilizes intramolecular hydrogen bonds or compact cis -containing structures.[1] Use this if the tetramer is an organocatalyst for reactions in non-polar media.

  • DMSO-d₆: Disrupts secondary structure; useful for assigning chemical shifts by breaking aggregation but may not reflect the "active" conformation.[1]

Step-by-Step Experimental Workflow
Step 1: 1D ¹H NMR (The Screening Scan)
  • Objective: Assess purity and estimate cis/trans ratio.

  • Key Marker: Look at the

    
    -proton (
    
    
    
    ) region (4.0 – 5.0 ppm).[1]
    • Trans:

      
       typically resonates upfield (~4.4 ppm).[1]
      
    • Cis:

      
       shifts downfield (~4.7 ppm).
      
    • Note: In a tetramer, you may see multiple sets of peaks corresponding to different isomers (e.g., trans-trans-trans-trans vs. trans-cis-trans-trans).[1]

Step 2: 2D ¹H-¹³C HSQC (The Fingerprint) [4]
  • Objective: Resolve overlapping proton signals.

  • Protocol: Use multiplicity-edited HSQC to distinguish

    
     (
    
    
    
    ) from
    
    
    (
    
    
    ).
  • Validation: Count the cross-peaks. A pure tetramer in a single conformation should show exactly 4 distinct spin systems. If you see 8 or 12 sets of peaks of varying intensity, you have slow exchange between isomers.

Step 3: 2D NOESY / ROESY (The Conformation Solver)
  • Objective: Determine the stereochemistry of the peptide bond.

  • Mechanism:

    • Trans (

      
      ):  Strong NOE between 
      
      
      
      and
      
      
      . This confirms the extended PPII helix.
    • Cis (

      
      ):  Strong NOE between 
      
      
      
      and
      
      
      . This indicates a turn or compact fold.[1]
  • Parameter Note: For tetramers (MW ~400-600 Da), the tumbling rate often leads to near-zero NOE.[1] Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) with a mixing time of 200-300 ms to ensure positive cross-peaks.[1]

Data Interpretation: The "Causality" of Chemical Shifts

In D-Proline, the ring puckering (endo vs. exo) is coupled to the amide bond geometry.

  • 
     Rule:  The difference in carbon chemical shifts between 
    
    
    
    and
    
    
    is a robust indicator of ring conformation.[1]
    • 
       ppm 
      
      
      
      Trans amide (C
      
      
      -exo pucker).[1]
    • 
       ppm 
      
      
      
      Cis amide (C
      
      
      -endo pucker).[1]

Visualization of Logic & Workflows

Diagram 1: Characterization Workflow

This flowchart illustrates the decision-making process for assigning D-Proline tetramer conformation.

NMR_Workflow cluster_markers Key Spectral Markers Start Purified D-Proline Tetramer Solvent Solvent Selection (D2O vs CDCl3) Start->Solvent OneD 1D 1H NMR (Screening) Solvent->OneD Decision Peak Doubling Observed? OneD->Decision HSQC 2D 13C-1H HSQC (Dispersion Check) Decision->HSQC Yes (Isomers present) ROESY 2D ROESY (Geometry Assignment) Decision->ROESY No (Single species) HSQC->ROESY M3 C_beta/C_gamma Shift Diff HSQC->M3 Analysis Calculate K_iso & Assign Structure ROESY->Analysis M1 Trans: d(alpha-delta) NOE ROESY->M1 M2 Cis: d(alpha-alpha) NOE ROESY->M2

Caption: Step-by-step NMR workflow for distinguishing cis/trans isomers in D-Proline oligomers.

Diagram 2: The Cis-Trans Equilibrium Mechanism

This diagram explains the structural causality between amide bond geometry and NMR observables.

Isomerization Trans TRANS Isomer (PPII Helix) TS Transition State (Rotation barrier ~20 kcal/mol) Trans->TS Slow Exchange (k_ex ~ 0.01 s-1) ObsTrans Strong H(alpha)-H(delta) NOE Delta(Cb-Cg) ~ 4ppm Trans->ObsTrans NMR Signature Cis CIS Isomer (Poly-Pro I / Turn) Cis->TS ObsCis Strong H(alpha)-H(alpha) NOE Delta(Cb-Cg) ~ 9ppm Cis->ObsCis NMR Signature TS->Trans TS->Cis

Caption: Mechanistic link between conformational states and their specific NMR spectral signatures.

References

  • Conformational Analysis of Proline Oligomers: Comparison of conformational properties of proline and threonine residues. [Link]

  • NMR Methodology for Cis/Trans Assignment: NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. [Link]

  • Solvent Effects on Proline Conformation: Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality. [Link]

  • D-Proline in Organocatalysis (Structural Context): Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst. (Note: Applies to D-Proline by symmetry).[1] [Link]

  • Advanced NMR Techniques (19F Probes): 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. [Link][1][5]

Sources

biological half-life assessment of D-Proline based peptides

Author: BenchChem Technical Support Team. Date: March 2026

Biological Half-Life Assessment of D-Proline-Based Peptides: A Comparative Guide

Peptide therapeutics offer unparalleled target specificity and low toxicity; however, their clinical translation is frequently bottlenecked by rapid proteolytic degradation in systemic circulation[1]. To overcome this pharmacokinetic limitation, the strategic incorporation of non-natural D-amino acids—specifically D-Proline—has emerged as a highly effective structural modification.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological stability of D-Proline-based peptides against their canonical L-amino acid counterparts. Furthermore, this guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to rigorously quantify peptide half-life in human serum.

The Mechanistic Advantage of D-Proline Substitution

The biological half-life of a peptide is primarily dictated by its susceptibility to endogenous endopeptidases and exopeptidases. D-amino acids share identical chemical and physical characteristics with L-amino acids but possess an inverted stereocenter[2]. Because human serum proteases are highly stereospecific, the peptide bonds neighboring D-amino acids are rarely recognized as viable cleavage substrates[2].

Incorporating D-Proline provides a dual mechanistic advantage:

  • Direct Proteolytic Resistance: The stereochemical inversion directly prevents localized enzymatic cleavage at the proline residue, a common target for enzymes like dipeptidyl peptidases.

  • Conformational Shielding: D-Proline is a potent inducer of rigid structural motifs, such as

    
    -turns. This localized conformational rigidity can sterically shield adjacent, otherwise vulnerable, L-amino acids from protease active sites, thereby extending the global stability of the molecule.
    

Quantitative Performance: D-Peptides vs. L-Peptides

Empirical in vitro data consistently demonstrates that D-Proline incorporation significantly extends biological half-life. For instance, the intrinsically disordered peptide CLIP6, which contains a critical D-Proline residue, exhibits a serum half-life of 5.0 hours, vastly outperforming the canonical L-amino acid TAT peptide (1.7 hours)[3]. Similarly, the D-Proline-stabilized GG-SVS-1 peptide maintains a half-life of 5.9 hours compared to the rapid 20-minute degradation of Penetratin[4].

Table 1: Comparative Serum Half-Life of D-Amino Acid Peptides vs. L-Amino Acid Controls

Peptide / AnalogStructural FeatureAssay MatrixHalf-Life (

)
Reference
CLIP6 D-Proline incorporated25% Human Serum5.0 hours[3]
TAT (Control) L-Amino acids only25% Human Serum1.7 hours[3]
GG-SVS-1 D-Proline in turn region25% Human Serum5.9 hours[4]
Penetratin (Control) L-Amino acids only25% Human Serum~20 mins[4]
dKn2-7 All D-amino acids25% Human Serum>24 hours[5]
Kn2-7 (Control) All L-amino acids25% Human Serum<1 hour[5]

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To objectively assess the biological half-life of D-Proline peptides, a highly controlled in vitro serum stability assay coupled with LC-MS/MS is the industry standard. The following workflow is designed as a self-validating system to ensure absolute quantitative accuracy.

G N1 1. Peptide Synthesis (D-Pro vs L-Pro) N2 2. Serum Incubation (37°C, Human Serum) N1->N2 N3 3. Time-Course Sampling (0-24h Aliquots) N2->N3 N4 4. Quenching & Extraction (1% FA in Ethanol) N3->N4 Stop Proteolysis N5 5. Internal Standardization (Isotope-labeled IS) N4->N5 Disrupt NSB N6 6. LC-MS/MS Analysis (MRM Mode) N5->N6 Correct Matrix Effects N7 7. Pharmacokinetic Modeling (Half-Life Calculation) N6->N7 First-Order Kinetics

Workflow for LC-MS/MS based biological half-life assessment of D-Proline peptides.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Matrix Incubation (The Physiological Simulation)

  • Action: Incubate the D-Proline peptide and its L-Proline counterpart at a working concentration (e.g., 10 µM) in 25% to 100% pooled human serum at 37°C.

  • Causality: Utilizing pooled human serum rather than isolated enzymes accounts for the complex, competitive environment of circulating endopeptidases and exopeptidases, providing a more accurate representation of in vivo stability.

Step 2: Time-Course Sampling & Quenching (Arresting Proteolysis)

  • Action: Extract aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by adding a precipitation solvent—specifically 1% formic acid (FA) in ethanol—at a 1:3 (v/v) ratio[5].

  • Causality: Amphiphilic peptides are highly susceptible to non-specific binding (NSB) with high-abundance serum carrier proteins like albumin. The acidic ethanol disrupts these hydrophobic and ionic protein-peptide interactions, precipitating the serum proteins while keeping the target peptide in solution. This maximizes recovery and prevents artefactual degradation[5].

Step 3: Internal Standardization (The Self-Validating Control)

  • Action: Spike the quenched samples with a known concentration of an isotopically labeled internal standard (IS) peptide (e.g., a

    
    -labeled analog of the target sequence)[6].
    
  • Causality: A protocol is only as trustworthy as its controls. The IS creates a self-validating system by compensating for matrix effects, physical losses during centrifugation, and ion suppression during electrospray ionization (ESI) in the mass spectrometer[6].

Step 4: Centrifugation & LC-MS/MS Analysis (High-Fidelity Quantification)

  • Action: Centrifuge the quenched samples at 13,000 × g for 15 minutes at 4°C. Isolate the supernatant and analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides unparalleled specificity. By filtering for specific precursor-to-product ion transitions, the mass spectrometer distinguishes the intact D-Proline peptide from complex serum background noise and its own degradation metabolites.

Step 5: Pharmacokinetic Modeling (Half-Life Calculation)

  • Action: Plot the natural logarithm (

    
    ) of the intact peptide peak area ratio (Target/IS) against time. Calculate the half-life (
    
    
    
    ) using the first-order decay equation:
    
    
    , where
    
    
    is the elimination rate constant.
  • Causality: Assuming first-order kinetics ensures that the calculated half-life is independent of the initial peptide concentration, providing a standardized, reproducible metric for comparing the D-Proline and L-Proline variants.

References

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma | Source: PubMed Central (nih.gov) | URL: 2

  • An Intrinsically Disordered Peptide Facilitates Non-Endosomal Cell Entry | Source: PubMed Central (nih.gov) | URL: 3

  • Cancer Cell Surface Induced Peptide Folding Allows Intracellular Translocation of Drug | Source: PubMed Central (nih.gov) | URL: 4

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS | Source: Taylor & Francis (tandfonline.com) | URL: 5

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | Source: ACS Pharmacology & Translational Science (acs.org) | URL: 6

  • Replacement of L-Amino Acids by D-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution | Source: MDPI (mdpi.com) | URL: 1

Sources

Comparative Crystallographic Architecture of D-Pro vs. L-Pro Helices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of peptidomimetics and macrocyclic drug design, Proline is unique. It is the only N-alkylated amino acid, acting as a structural "staple" that restricts conformational freedom. While L-Proline (L-Pro) is the architect of the ubiquitous Polyproline II (PPII) helix, its enantiomer, D-Proline (D-Pro), is increasingly utilized to engineer proteolytic resistance and induce specific turn geometries.

This guide provides a rigorous crystallographic comparison of D-Pro and L-Pro helical assemblies. We analyze the mirror-image symmetry of their homochiral helices, the distinct packing arrangements observed in racemic crystallography, and the "stereochemical gatekeeping" effects utilized in modern drug development.

Fundamental Crystallographic Architectures

To understand the utility of D-Pro, we must first establish the baseline crystallographic parameters of the natural L-Pro helix and its enantiomer.

The Polyproline II (PPII) Helix

Unlike


-helices, which are stabilized by internal hydrogen bonds (

), Polyproline helices are stabilized by steric repulsion and solvent interactions.
  • L-Pro Homopolymers: Form Left-Handed PPII helices in aqueous solution and most crystal structures.

  • D-Pro Homopolymers: Form Right-Handed PPII helices.

Comparative Structural Parameters

The following table synthesizes crystallographic data for the trans-amide PPII conformation, the most relevant for biological interactions (e.g., SH3 domain binding).

ParameterL-Pro Helix (Natural)D-Pro Helix (Enantiomer)Structural Consequence
Helical Handedness Left-HandedRight-HandedD-Pro creates a "mirror" surface, evading natural proteases.
Peptide Bond Isomer Trans (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

)
Trans (

)
Extended conformation (unlike cis Polyproline I).
Phi (

) Torsion


The sign inversion dictates the helical twist direction.
Psi (

) Torsion


Determines the extended "rise" of the helix.[1]
Residues per Turn 3.03.0Results in a triangular prism cross-section.
Rise per Residue 3.1 Å3.1 ÅHighly extended compared to

-helix (1.5 Å).
Typical Space Group Chiral (e.g.,

)
Chiral (e.g.,

)
Enantiopure peptides cannot crystallize in centrosymmetric groups.

Note on Polyproline I (PPI): In hydrophobic solvents, L-Pro can form a Right-Handed PPI helix containing cis amide bonds. Do not confuse the Right-Handed D-PPII (trans) with the Right-Handed L-PPI (cis).

Visualization of Helical Topology

The following diagram illustrates the logical flow of Proline helix formation based on chirality and solvent conditions.

Proline_Helix_Topology Start Proline Peptide Source L_Pro L-Proline (Natural) Start->L_Pro D_Pro D-Proline (Synthetic) Start->D_Pro Aqueous Aqueous/Polar Solvent (Biological Context) L_Pro->Aqueous Hydrophobic Hydrophobic Solvent (Aliphatic Alcohols) L_Pro->Hydrophobic D_Pro->Aqueous L_PPII L-PPII Helix Left-Handed | Trans Phi: -75, Psi: +145 Aqueous->L_PPII Steric Stabilization D_PPII D-PPII Helix Right-Handed | Trans Phi: +75, Psi: -145 Aqueous->D_PPII Enantiomeric Equivalence L_PPI L-PPI Helix Right-Handed | Cis Compact Form Hydrophobic->L_PPI Cis-Isomerization

Figure 1: Decision tree for Proline secondary structure formation. Note that D-Pro in aqueous conditions forms the mirror image (Right-Handed PPII) of the natural L-Pro helix.

The Heterochiral Effect: Racemic Crystallography[3]

A critical application of D-Pro in crystallography is Racemic Crystallography . Proteins that are difficult to crystallize in their natural L-form often crystallize readily when mixed with their chemically synthesized D-enantiomer.

The Centrosymmetric Advantage

Natural L-proteins must crystallize in one of the 65 chiral space groups (e.g.,


). However, a racemic mixture (L + D) can access the 165 centrosymmetric space groups (e.g., 

,

,

).
  • Mechanism: L and D molecules pack against each other across a center of inversion. This packing is often energetically more favorable than the head-to-tail packing required in chiral crystals.

  • Data Quality: Centrosymmetric crystals often diffract to higher resolution because the packing density is higher and disorder is reduced.

Structural Anomalies in Mixed Strands

When D-Pro is inserted into an L-Pro sequence (heterochiral sequence), the helix is disrupted.

  • The "Beta-Turn" Inducer: A D-Pro-L-Pro motif is the most potent nucleator of Type II'

    
    -turns.
    
    • Crystallographic Signature: The D-Pro adopts

      
      , forcing the chain to reverse direction.
      
  • Rippled Sheets: Alternating L- and D- residues can form "rippled"

    
    -sheets, a structure predicted by Pauling and Corey but only recently verified crystallographically. These are distinct from the twisted pleated sheets of homochiral proteins.
    

Experimental Protocol: Racemic Crystallography Workflow

To compare D-Pro and L-Pro structures or to solve a difficult structure using the racemic method, follow this validated workflow.

Phase 1: Synthesis & Purification
  • L-Enantiomer: Express recombinantly (bacteria/yeast) or synthesize via SPPS (Solid Phase Peptide Synthesis).

  • D-Enantiomer: Must be synthesized via SPPS using D-amino acids.

    • Critical Step: Verify chirality using Circular Dichroism (CD).[2] L-form gives a minimum at ~200 nm; D-form gives a maximum at ~200 nm.

  • Quality Control: Both enantiomers must be >95% pure. Impurities in one can poison the nucleation of the racemate.

Phase 2: Crystallization Screening
  • Mixing: Prepare equimolar (1:1) mixtures of L- and D-protein stocks.[3][4]

  • Screening: Use standard sparse-matrix screens (e.g., JCSG+, Index).

    • Observation: Racemates often crystallize in different conditions than the pure L-enantiomer.

  • Diffraction: Collect data. Expect centrosymmetric space groups.

Phase 3: Structure Solution
  • Phasing: Racemic crystallography allows for direct methods (ab initio) phasing for small proteins (up to ~100 residues) because the phases are restricted to

    
     or 
    
    
    
    in centrosymmetric space groups.
  • Refinement: Refine the L-model. The D-model is generated by crystallographic symmetry.

Racemic_Workflow cluster_0 Preparation cluster_1 Crystallization L_Source L-Protein (Recombinant/SPPS) QC QC: CD Spectroscopy (Confirm Mirror Images) L_Source->QC D_Source D-Protein (Total Synthesis) D_Source->QC Mix Equimolar Mixing (1:1) QC->Mix Screen Vapor Diffusion Screening Mix->Screen Crystal Centrosymmetric Crystal (e.g., P-1, Pbca) Screen->Crystal

Figure 2: Workflow for generating crystals from enantiomeric mixtures.

Application in Drug Design: The "Stereochemical Gatekeeper"

The crystallographic differences between D-Pro and L-Pro are directly exploited in drug design to modulate pharmacokinetics and potency.

Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) evolved to recognize the specific geometry of L-peptide bonds.

  • Mechanism: Substituting L-Pro with D-Pro in a PPII helix inverts the local topology (see Table 1). The enzyme's active site cannot accommodate the "wrong-handed" twist, rendering the peptide invisible to hydrolysis.

  • Data: Peptides containing D-Pro often exhibit half-lives extended from minutes to hours in human serum.

Conformational Locking

In macrocycles, D-Pro is used to relieve strain.

  • The Problem: All-L cyclic peptides often suffer from steric clash, leading to low permeability.

  • The Solution: Inserting a D-Pro at the

    
     position of a turn stabilizes the 
    
    
    
    -turn conformation, locking the peptide into a bioactive shape and reducing the entropic penalty of binding.

References

  • Polyproline II Helix Structure & Parameters Source: Wikipedia / Structural Biology Knowledgebase URL:[Link]

  • Racemic Crystallography of Peptides Title: Crystal structures of peptide enantiomers and racemates: probing conformational diversity in heterochiral Pro-Pro sequences. Source: PubMed (Biopolymers) URL:[Link]

  • Racemic Protein Crystallography (Methodology) Title: Racemic protein crystallography.[5][3] Source: Wikipedia / Yeates Lab (UCLA) URL:[Link]

  • Conformational Landscape of Proline Title: Conformational landscape of substituted prolines.[2][6] Source: PMC (NIH) URL:[Link]

Sources

Safety Operating Guide

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

Part 1: Executive Summary & Core Directive

Treat Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH as Hazardous Chemical Waste, Not Bio-Waste.

Unlike standard L-amino acid peptides, this substance contains four consecutive D-Proline residues protected by an Fmoc group. This specific molecular architecture confers extreme resistance to enzymatic degradation (proteolysis). Do not dispose of this substance down the drain , even if it appears water-soluble. It will bypass standard biological wastewater treatment mechanisms, persisting in the environment as a stable pollutant.

Immediate Action Plan:

  • Segregate: Keep separate from biological waste streams (do not autoclave).

  • Label: Mark as "Non-Regulated Organic Chemical Waste" (unless in hazardous solvent).

  • Destroy: The only validated destruction method is high-temperature incineration.

Part 2: Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the stability profile of the molecule.

PropertySpecificationOperational Implication
Sequence Fmoc-(D-Pro)₄-OHHigh Stability: The D-configuration prevents natural bacterial degradation. The poly-proline helix creates a rigid, hydrophobic structure.
Protecting Group Fmoc (Fluorenylmethyloxycarbonyl)Aromatic Hazard: Upon degradation or cleavage, releases dibenzofulvene, a reactive polycyclic aromatic hydrocarbon (PAH) derivative.
Solubility Low in water; High in DMF, DMSO, DCMSolvent Risk: Waste is often generated as a solution in DMF (reprotoxic) or DCM (carcinogenic), driving the waste classification.
RCRA Status Not P-listed or U-listedClassification: Regulated based on the solvent it is dissolved in (Ignitable D001 or F-listed solvents).

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired lyophilizates, weighing errors, or spilled powder.

The Mechanism: We rely on thermal oxidation . Because the D-Pro backbone is chemically inert to mild oxidizers (like bleach) and biological digestion, high-temperature incineration (>800°C) is required to break the peptide bonds and mineralize the Fmoc group.

  • Containment: Transfer the solid powder into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling:

    • Primary Label: "Chemical Waste: Solid Organic Peptide."

    • Constituents: "Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH (100%)."

    • Hazard Check: "Irritant" (Standard precaution for Fmoc-peptides).

  • Storage: Store in the "Solid Organic" satellite accumulation area (SAA).

  • Disposal Path: Hand off to your EHS waste contractor for incineration .

    • Critical Note:DO NOT AUTOCLAVE. Autoclaving Fmoc-peptides can volatilize aromatic fluorene derivatives, contaminating the autoclave and creating inhalation hazards.

Protocol B: Liquid Waste (Solutions)

Applicable to: HPLC effluent, reaction mixtures, or mother liquors.

The Mechanism: The hazard profile here is dominated by the solvent. The peptide is a "contaminant" within a hazardous solvent stream.

Step 1: Solvent Identification & Segregation You must segregate based on the carrier solvent to prevent dangerous phase reactions or regulatory fines.

  • Scenario 1: Halogenated Solvents (DCM, Chloroform)

    • Action: Pour into the "Halogenated Organic Waste" carboy.

    • Reason: EPA requires separation of halogenated compounds (Waste Code F002) to prevent the formation of dioxins during standard fuel blending incineration.

  • Scenario 2: Non-Halogenated Solvents (DMF, DMSO, Methanol)

    • Action: Pour into the "Non-Halogenated / Flammable Organic Waste" carboy.

    • Warning: If the solution contains Piperidine (used to remove Fmoc), ensure the waste container is compatible with bases. DMF/Piperidine mixtures are corrosive and flammable.

  • Scenario 3: Aqueous / HPLC Waste (Water + Acetonitrile)

    • Action: Pour into "Aqueous Organic Waste."

    • Crucial: Even if the solvent is mostly water, do not pour down the sink. The D-Pro peptide will pass through the water treatment plant unchanged.

Part 4: Decision Logic (Visualization)

The following diagram illustrates the decision-making process for disposing of Fmoc-D-Pro4-OH.

DisposalFlow Start START: Waste Identification StateCheck Is the Peptide Solid or Liquid? Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Container Seal in HDPE/Glass Jar Solid->Container LabelSolid Label: 'Non-Regulated Organic Solid' Container->LabelSolid Incinerate DISPOSAL: High-Heat Incineration LabelSolid->Incinerate SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Cl, F, Br NonHalo Non-Halogenated (DMF, DMSO, MeOH) SolventCheck->NonHalo Flammable/Polar Aqueous Aqueous (Water/ACN) SolventCheck->Aqueous HPLC Waste BinHalo Bin: Halogenated Waste (F002) Halo->BinHalo BinNonHalo Bin: Flammable/Solvent Waste (F003/F005) NonHalo->BinNonHalo BinAq Bin: Aqueous Chemical Waste Aqueous->BinAq BinHalo->Incinerate Contractor BinNonHalo->Incinerate BinAq->Incinerate

Caption: Decision tree for segregating Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH waste streams based on physical state and solvent composition.

Part 5: Scientific Rationale (The "Why")

1. The "D" Isomer Persistence Problem Standard biological waste treatment relies on proteases (enzymes) secreted by bacteria to digest proteins into amino acids. These enzymes are stereoselective—they only recognize L-amino acids (the natural isomer).

  • Mechanism: The Fmoc-(D-Pro)₄-OH backbone is "invisible" to these enzymes.

  • Consequence: If flushed, it accumulates in the watershed. While not acutely toxic, the accumulation of synthetic, biologically active mimetics poses unknown long-term ecological risks [1].

2. The Fmoc Moiety Hazard The Fmoc group is a carbamate derivative of fluorene.

  • Reactivity: In the presence of secondary amines (often found in waste tanks), Fmoc cleaves to form dibenzofulvene .

  • Risk: Dibenzofulvene is a reactive alkene that can polymerize or react with other waste constituents to form insoluble sludges, potentially clogging waste lines or creating unexpected exothermic events [2].

References

  • LifeTein. (n.d.). D-amino acid peptides - Stability and Protease Resistance.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] EPA Hazardous Waste Codes: F-List (Non-Specific Sources).[3] Retrieved from [Link]

Sources

×

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Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.